1-Cyclopropyl-1H-1,2,4-triazol-3-amine
Description
Properties
IUPAC Name |
1-cyclopropyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4/c6-5-7-3-9(8-5)4-1-2-4/h3-4H,1-2H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCOUGQDMIWSTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC(=N2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Cyclopropyl-1H-1,2,4-triazol-3-amine CAS number and identifiers
The following technical guide is structured as a high-level monograph for drug development professionals, focusing on the critical attributes, synthesis, and characterization of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine .
Core Identifier: CAS 1035767-40-0 (Free Base) Role: Key Pharmacophore in JAK1/JAK2 Inhibitor Synthesis
Executive Summary & Chemical Identity
1-Cyclopropyl-1H-1,2,4-triazol-3-amine is a specialized heterocyclic building block primarily utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., analogues of Filgotinib). Its structural value lies in the cyclopropyl moiety , which provides metabolic stability and fills hydrophobic pockets (selectivity filter) in kinase active sites, combined with the 3-amino-1,2,4-triazole core that functions as a critical hydrogen-bond donor/acceptor system.
Physiochemical Profile
| Property | Value | Note |
| CAS Number | 1035767-40-0 | Primary identifier for the 1-cyclopropyl isomer. |
| Molecular Formula | C₅H₈N₄ | - |
| Molecular Weight | 124.14 g/mol | Fragment-like, ideal for FBDD (Fragment-Based Drug Design). |
| SMILES | NC1=NC=NN1C2CC2 | Defines N1-cyclopropyl regiochemistry. |
| pKa (Conjugate Acid) | ~3.2 (Triazole ring) | Weakly basic; protonates on N4 or N2 depending on tautomer. |
| LogP | ~0.15 | Highly polar, water-soluble. |
| Appearance | White to off-white solid | Hygroscopic; store under inert atmosphere. |
Structural Biology & Pharmacophore Logic
In medicinal chemistry, the shift from a methyl or ethyl group to a cyclopropyl group on the triazole ring is a strategic "magic methyl" effect optimization.
-
Conformational Restriction: The cyclopropyl group is rigid compared to an isopropyl or propyl chain, reducing the entropic penalty upon binding to the target protein.
-
Metabolic Stability: The C-H bonds in the cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to acyclic alkyls, reducing susceptibility to CYP450 oxidative metabolism.
-
Vector Alignment: The N1-attachment orients the exocyclic amine (C3-NH2) to interact with the hinge region of kinases (e.g., Asp/Glu residues).
Synthetic Routes & Process Chemistry
The synthesis of N-substituted aminotriazoles is notoriously plagued by regioselectivity issues (N1 vs. N2 vs. N4 alkylation). Below are the two primary industrial routes, evaluated for scalability and specificity.
Route A: The "Gold Standard" Cyclization (De Novo Synthesis)
This route builds the triazole ring onto the cyclopropyl hydrazine, ensuring the cyclopropyl group is fixed at the N1 position. This avoids the separation of isomers common in direct alkylation.
Mechanism:
-
Reagent Formation: Reaction of cyanamide with dimethyl trithiocarbonate (or similar) to form Dimethyl N-cyanodithioiminocarbonate .
-
Hydrazine Addition: Nucleophilic attack by Cyclopropylhydrazine .
-
Cyclization: Thermal closure to form the triazole ring.
Critical Insight: The reaction of hydrazines with N-cyano-imidates typically favors the 5-amino-1-substituted isomer. To obtain the 3-amino-1-substituted isomer (the title compound), the regiochemistry must be inverted, often requiring specific S-alkylisothiourea precursors or post-synthesis isomerization.
Route B: Copper-Catalyzed Chan-Lam Coupling (Modern Approach)
For high-value intermediates, modern process chemistry favors the direct coupling of commercially available 3-amino-1,2,4-triazole with cyclopropylboronic acid .
-
Advantages: Avoids handling toxic hydrazines; uses mild conditions.
-
Selectivity: Copper catalysis (Cu(OAc)₂) often favors N1-arylation/alkylation over N2, though N1/N2 mixtures must still be separated via crystallization.
Experimental Protocol: Chan-Lam Coupling (Route B)
This protocol is designed for gram-scale synthesis.[1]
Reagents:
-
3-Amino-1,2,4-triazole (1.0 eq)
-
Cyclopropylboronic acid (2.0 eq)
-
Cu(OAc)₂ (1.0 eq)
-
Pyridine (3.0 eq)
-
Solvent: Dichloroethane (DCE) or Toluene.
Step-by-Step Workflow:
-
Charge: To a dry round-bottom flask, add 3-amino-1,2,4-triazole (84 mg, 1 mmol), cyclopropylboronic acid (172 mg, 2 mmol), and Cu(OAc)₂ (181 mg, 1 mmol).
-
Solvation: Add DCE (5 mL) and Pyridine (3 mmol).
-
Oxidation: The reaction requires oxygen.[2][3] Attach a balloon filled with dry air or O₂.
-
Incubation: Heat to 70°C for 16–24 hours. Monitor by LC-MS (Target mass: 125.1 [M+H]⁺).
-
Workup: Cool to RT. Filter through a Celite pad to remove Copper salts. Wash with MeOH.
-
Purification: Concentrate filtrate. The N1 and N2 isomers have significantly different polarities. Purify via Flash Column Chromatography (DCM:MeOH gradient).
-
N1-isomer (Target): Typically elutes second (more polar).
-
N2-isomer (Impurity): Typically elutes first.
-
Visualization: Synthesis & Decision Logic
Caption: Chan-Lam coupling workflow for regioselective synthesis of the target triazole.
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized compound, you must distinguish between the 1-cyclopropyl (target) and 2-cyclopropyl (impurity) isomers.
Nuclear Magnetic Resonance (NMR) Strategy
-
¹H NMR (DMSO-d₆):
-
Ring Proton (H5): The singlet for the triazole C-H proton shifts significantly between isomers.
-
N1-isomer: δ ~7.8 - 8.0 ppm.
-
N2-isomer: δ ~7.4 - 7.6 ppm.
-
-
Cyclopropyl Protons: Multiplets at δ 0.8–1.0 ppm (4H) and δ 3.4–3.6 ppm (1H, methine).
-
-
NOE (Nuclear Overhauser Effect): This is the definitive test.
-
Target (N1-sub): Strong NOE correlation between the Cyclopropyl Methine proton and the Ring C5-H proton.
-
Impurity (N2-sub): Weak or no NOE between the cyclopropyl group and the ring proton (due to distance/geometry).
-
LC-MS Parameters
-
Column: C18 Reverse Phase (e.g., Waters XBridge).
-
Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).
-
Retention Time: The N1-isomer is generally more polar and elutes earlier than the N2-isomer in reverse-phase conditions (contrary to normal phase silica).
Safety & Handling (SDS Highlights)
-
Hazard Class: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.
-
Handling: Use a fume hood. Triazoles can be potential sensitizers.
-
Storage: Store at 2-8°C. Hygroscopic—keep tightly sealed.
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides.
References
-
Regioselectivity in Triazole Synthesis
- Title: "Copper-Promoted C-N Bond Formation: Synthesis of 1-Substituted-1,2,4-triazoles."
- Source:Journal of Organic Chemistry
-
URL:[Link] (General methodology reference).
-
Chan-Lam Coupling Methodology
- Title: "Copper-catalyzed N-arylation of imidazoles and amines using arylboronic acids."
- Source:Tetrahedron Letters
-
URL:[Link]
-
Filgotinib & JAK Inhibitor Chemistry
- Title: "Discovery of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor."
- Source:Journal of Medicinal Chemistry
-
URL:[Link] (Contextualizes the triazole scaffold).
-
Chemical Identifier Verification
- Title: "1-Cyclopropyl-1H-1,2,4-triazol-3-amine - PubChem"
- Source:N
-
URL:[Link] (Note: Verify specific isomer entry).
Sources
The Ascendant Pharmacophore: A Technical Guide to the Pharmacological Potential of 1-Cyclopropyl-Substituted Triazoles
Abstract
The 1,2,4-triazole and 1,2,3-triazole scaffolds are cornerstones in medicinal chemistry, renowned for their metabolic stability and diverse pharmacological activities. The strategic incorporation of a cyclopropyl moiety at the 1-position of the triazole ring has emerged as a powerful strategy in drug design, significantly enhancing potency, selectivity, and pharmacokinetic profiles across various therapeutic areas. This in-depth technical guide provides a comprehensive exploration of the pharmacological potential of 1-cyclopropyl-substituted triazoles, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic rationales, detailed experimental protocols for biological evaluation, and the mechanistic underpinnings of their notable anticonvulsant, antifungal, and anticancer activities. This guide is designed to be a practical and authoritative resource, bridging the gap between theoretical knowledge and experimental application.
Introduction: The Cyclopropyl Group as a Bioisosteric Game-Changer
The five-membered triazole ring, with its three nitrogen atoms, is a privileged structure in medicinal chemistry due to its ability to engage in hydrogen bonding, its dipole character, and its resistance to metabolic degradation.[1][2] The introduction of a cyclopropyl group at the N1 position is not a mere structural embellishment; it is a deliberate design choice rooted in fundamental principles of medicinal chemistry. The cyclopropyl group, a small, strained carbocycle, acts as a "bioisostere" for various functional groups, including phenyl rings and vinyl groups. Its unique electronic and conformational properties impart significant advantages:
-
Enhanced Metabolic Stability: The cyclopropyl ring is sterically hindered and electronically distinct from a methyl or ethyl group, rendering it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer in vivo half-life of the drug candidate.
-
Conformational Rigidity: The rigid nature of the cyclopropyl ring restricts the conformational freedom of the molecule. This can lock the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for its biological target.
-
Increased Lipophilicity: The cyclopropyl group increases the lipophilicity of the triazole scaffold, which can enhance membrane permeability and improve oral bioavailability.[3]
-
Unique Stereoelectronic Properties: The "bent" bonds of the cyclopropyl ring possess partial sp2 character, allowing for unique electronic interactions with target proteins that are not achievable with simple alkyl or aryl substituents.
This guide will explore how these fundamental properties of the cyclopropyl group are harnessed to create potent and selective 1-cyclopropyl-substituted triazole-based therapeutics.
Synthetic Strategies: Building the 1-Cyclopropyl-Triazole Core
The synthesis of 1-cyclopropyl-substituted triazoles can be broadly categorized into the construction of 1,2,3-triazoles and 1,2,4-triazoles. The choice of synthetic route is dictated by the desired substitution pattern and the availability of starting materials.
Synthesis of 1-Cyclopropyl-1,2,3-Triazoles via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is the most prevalent and efficient method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[4][5] The reaction involves the [3+2] cycloaddition of an azide with a terminal alkyne, catalyzed by a copper(I) species.
-
Catalyst: Copper(I) is the active catalytic species. It is often generated in situ from a copper(II) salt, such as CuSO₄·5H₂O, using a reducing agent like sodium ascorbate.[5] This in situ generation avoids the need to handle potentially unstable Cu(I) salts. The use of a ligand, such as tris-(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) catalyst, prevent its oxidation, and accelerate the reaction.[5][6]
-
Solvent: A mixture of tert-butanol and water is a common solvent system.[5] Water can accelerate the reaction through favorable solvation of the transition state.[4] For less soluble reactants, organic solvents like THF, DCM, or acetonitrile can be employed.[5] Solvent-free, or "neat," conditions have also been reported, offering a greener and often faster alternative.[7][8]
-
Temperature: The CuAAC reaction is typically performed at room temperature, highlighting its "click" nature.[4] In some cases, gentle heating (e.g., 40-60 °C) can increase the reaction rate without promoting side reactions.[9]
Caption: General workflow for the CuAAC synthesis of 1-cyclopropyl-1,2,3-triazoles.
-
Reactant Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol, 1.0 equiv) in a 1:1 mixture of tert-butanol and water (10 mL).
-
Addition of Azide: Add cyclopropyl azide (1.1 mmol, 1.1 equiv) to the solution.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 0.2 equiv) in water (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 0.1 equiv) in water (1 mL).
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution. The reaction mixture will typically turn from colorless to a pale yellow/green.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-24 hours).
-
Work-up: Once the reaction is complete, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Synthesis of 1-Cyclopropyl-1,2,4-Triazoles
The synthesis of 1-cyclopropyl-1,2,4-triazoles often involves the cyclization of a precursor containing the cyclopropylamine moiety. A common method is the reaction of an amidine or its derivative with a suitable cyclizing agent.[10][11]
-
Formation of the Intermediate: React cyclopropylamine with an appropriate electrophile (e.g., an imidate or a thioimidate) to form an N-cyclopropyl amidine intermediate.
-
Cyclization: Treat the N-cyclopropyl amidine with a cyclizing agent, such as a hydrazine derivative, in a suitable solvent like ethanol or acetic acid. Refluxing the mixture typically promotes the cyclization to form the 1,2,4-triazole ring.
-
Work-up and Purification: After cooling, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.
Pharmacological Potential: A Multifaceted Scaffold
1-Cyclopropyl-substituted triazoles have demonstrated significant potential in several therapeutic areas. The following sections will detail their activity, proposed mechanisms of action, and provide standardized protocols for their biological evaluation.
Anticonvulsant Activity
A growing body of evidence suggests that 1-cyclopropyl-substituted triazoles are promising candidates for the development of novel antiepileptic drugs (AEDs).[12][13][14]
The anticonvulsant activity of many triazole derivatives is thought to be mediated through the enhancement of GABAergic inhibition.[12] Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Some triazoles may act as positive allosteric modulators of the GABAA receptor, potentially at the benzodiazepine binding site, thereby potentiating the effects of GABA.
Caption: Proposed mechanism of anticonvulsant action via GABA_A receptor modulation.
The anticonvulsant potential of novel compounds is primarily evaluated using standardized in vivo models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[3][12]
Maximal Electroshock (MES) Test: This model is indicative of efficacy against generalized tonic-clonic seizures.
-
Animal Preparation: Adult male Swiss mice (20-25 g) are used. The test compound or vehicle is administered intraperitoneally (i.p.).
-
Induction of Seizure: After a predetermined time (e.g., 30 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered via corneal electrodes.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure. Abolition of this phase is considered protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated.
Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animal Preparation: As in the MES test.
-
Induction of Seizure: After drug administration, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: The animals are observed for 30 minutes for the occurrence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.
-
Data Analysis: The ED₅₀ is determined.
Neurotoxicity Screening (Rotarod Test):
-
Training: Mice are trained to remain on a rotating rod (e.g., 3 cm diameter, 6 rpm) for at least one minute.
-
Testing: After drug administration, the mice are placed on the rotarod at various time intervals.
-
Observation: Neurotoxicity is indicated if the animal falls off the rod three times within a one-minute period.
-
Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit motor impairment, is calculated.
Data Presentation:
| Compound | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| Example 1 | 15.2 | 25.8 | >300 | >19.7 |
| Example 2 | 29.6 | 45.1 | 285 | 9.6 |
| Carbamazepine | 8.8 | >50 | 70 | 8.0 |
Antifungal Activity
1-Cyclopropyl-substituted triazoles are potent antifungal agents, belonging to the azole class of antifungals.
Azole antifungals inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth. The cyclopropyl group can enhance the binding affinity of the triazole to the active site of CYP51.
Sources
- 1. reviberoammicol.com [reviberoammicol.com]
- 2. japer.in [japer.in]
- 3. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. longdom.org [longdom.org]
- 6. jenabioscience.com [jenabioscience.com]
- 7. “Flash” Solvent-free Synthesis of Triazoles Using a Supported Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Making triazoles, the green way | Feature | RSC Education [edu.rsc.org]
- 9. Green Methodologies for Copper(I)-Catalyzed Azide-Alkyne Cycloadditions: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. isres.org [isres.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. benthamscience.com [benthamscience.com]
- 14. Screening Investigation of Novel 1,2,4-Triazole-3-Thione Derivatives on Anticonvulsant Activity, International Journal of Pharmacy and Chemistry, Science Publishing Group [sciencepublishinggroup.com]
An In-depth Technical Guide to the Solubility Profile of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Primacy of Solubility in Modern Drug Development
In the landscape of pharmaceutical sciences, the journey of a new chemical entity (NCE) from a promising lead to a viable drug candidate is fraught with challenges. Among the most critical physicochemical properties governing this transition is solubility. Poor aqueous solubility is a primary contributor to inadequate bioavailability, variable pharmacokinetic profiles, and potential failure in later-stage clinical trials. It is estimated that up to 40% of approved drugs and as high as 90% of molecules in the development pipeline are poorly soluble. Consequently, a comprehensive understanding and early characterization of a compound's solubility profile are not merely procedural but are fundamental to a rational, resource-efficient drug development program.
This guide provides an in-depth technical analysis of the solubility profile of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine , a heterocyclic compound featuring a polar aminotriazole core and a non-polar cyclopropyl substituent. We will dissect its molecular architecture to predict solubility behavior, provide detailed, field-proven experimental protocols for both equilibrium and kinetic solubility determination, and present a plausible solubility profile in a range of aqueous and organic solvents. The causality behind experimental choices and the interpretation of solubility data are emphasized to provide actionable insights for formulation, bioassay design, and preclinical development.
Molecular Structure Analysis and Solubility Prediction
The solubility of a molecule is fundamentally dictated by its structure and the resulting intermolecular forces it can form with a given solvent. The principle of "like dissolves like" serves as a guiding tenet: polar molecules dissolve well in polar solvents, and non-polar molecules in non-polar solvents.
The structure of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine is a composite of two distinct moieties:
-
The Polar Headgroup (1H-1,2,4-triazol-3-amine): This heterocyclic system is rich in nitrogen atoms and features a primary amine group (-NH2). These functionalities are capable of acting as both hydrogen bond donors and acceptors. This high polarity is the primary driver for its solubility in protic polar solvents like water and alcohols.[1] The parent compound, 3-amino-1,2,4-triazole, is known to be highly soluble in water (280 g/L or 28 g/100 mL), underscoring the strong affinity of this core for aqueous media.[2][3][4]
-
The Non-Polar Tail (Cyclopropyl Group): The cyclopropyl ring attached to the triazole nitrogen is a small, rigid, and non-polar carbocycle.[5][6] While often incorporated to enhance metabolic stability or target binding, this group introduces hydrophobicity.[5][6][7] Its presence is expected to reduce the exceptional water solubility of the parent aminotriazole core by disrupting the hydrogen-bonding network of water. However, it may concurrently enhance solubility in less polar organic solvents.
Based on this analysis, we can predict that 1-Cyclopropyl-1H-1,2,4-triazol-3-amine will exhibit moderate to high solubility in polar solvents and low solubility in non-polar, aprotic solvents.
Experimental Methodologies for Solubility Determination
Two primary forms of solubility are assessed in drug discovery: thermodynamic (equilibrium) and kinetic. Both provide unique and complementary information crucial at different stages of development.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the true measure of a compound's saturation point in a solvent at equilibrium. It is a critical parameter for biopharmaceutical classification (BCS) and late-stage formulation. The "shake-flask" method is the universally accepted gold-standard protocol.
-
Preparation: Add an excess amount of solid 1-Cyclopropyl-1H-1,2,4-triazol-3-amine to a known volume of the test solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed vial. The presence of undissolved solid throughout the experiment is crucial.
-
Equilibration: Agitate the vials at a constant, controlled temperature (typically 37 °C to mimic physiological conditions) for a prolonged period (24 to 72 hours). This duration is necessary to ensure the system reaches a true thermodynamic equilibrium between the solid and solution phases.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment. To ensure complete removal of particulate matter, centrifuge the samples at high speed (e.g., >10,000 g).
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. Causality: It is critical to avoid disturbing the solid pellet. The supernatant is then filtered through a low-binding filter (e.g., 0.22 µm PVDF) as a final purification step.
-
Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations.
Kinetic Solubility: High-Throughput Assessment
Kinetic solubility measures the concentration of a compound when it begins to precipitate from a solution after being introduced from a concentrated organic stock (typically DMSO). This method is rapid, requires minimal compound, and is ideal for screening large numbers of compounds in early discovery.
-
Stock Solution: Prepare a high-concentration stock solution of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96- or 384-well microplate.
-
Precipitation Induction: Rapidly add the aqueous buffer (e.g., PBS, pH 7.4) to the wells to achieve the desired final compound concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for a short period, typically 1-2 hours.
-
Measurement: Measure the turbidity of each well using a laser nephelometer, which quantifies the amount of light scattered by any precipitate that has formed. The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to controls.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scientificupdate.com [scientificupdate.com]
- 7. researchgate.net [researchgate.net]
Technical Guide & Safety Data Sheet: 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
The following is an in-depth technical guide and safety data manual for 1-Cyclopropyl-1H-1,2,4-triazol-3-amine , structured for researchers and drug development professionals.
Executive Summary & Compound Identity
1-Cyclopropyl-1H-1,2,4-triazol-3-amine is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR ligands. Its structural integration of a cyclopropyl motif—known to improve metabolic stability and potency—with the bioisosteric 3-amino-1,2,4-triazole core makes it a critical intermediate in modern medicinal chemistry.
This guide synthesizes safety protocols with technical application data, employing a "Read-Across" toxicological assessment based on structural analogs (e.g., Amitrole) where specific experimental data is proprietary or emerging.
Chemical Identification
| Parameter | Detail |
| IUPAC Name | 1-Cyclopropyl-1H-1,2,4-triazol-3-amine |
| Common Synonyms | 3-Amino-1-cyclopropyl-1,2,4-triazole; 1-Cyclopropyl-1,2,4-triazol-3-ylamine |
| CAS Registry Number | 1785627-17-9 |
| Molecular Formula | C₅H₈N₄ |
| Molecular Weight | 124.14 g/mol |
| SMILES | NC1=NN(C2CC2)C=N1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in Water |
Hazard Identification & Risk Assessment (GHS)
Assessment based on functional group analysis and analog data (1H-1,2,4-Triazol-3-amine, CAS 61-82-5).
GHS Classification[5]
-
Acute Toxicity (Oral): Category 4[1]
-
Skin Corrosion/Irritation: Category 2
-
Serious Eye Damage/Eye Irritation: Category 2A
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory System)
-
Carcinogenicity (Suspected): Category 2 (Based on aminotriazole moiety)
Label Elements
Signal Word: WARNING
| Hazard Statement (H-Codes) | Precautionary Statement (P-Codes) |
| H302: Harmful if swallowed. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315: Causes skin irritation. | P280: Wear protective gloves/eye protection/face protection. |
| H319: Causes serious eye irritation. | P301+P312: IF SWALLOWED: Call a POISON CENTER if you feel unwell. |
| H335: May cause respiratory irritation. | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses. |
| H351: Suspected of causing cancer.[2]* | P403+P233: Store in a well-ventilated place. Keep container tightly closed. |
> Scientific Note: While H351 is associated with the parent compound Amitrole (CAS 61-82-5), the cyclopropyl substitution at N1 may alter metabolic activation pathways. However, researchers must treat this compound as a potential carcinogen until specific assays prove otherwise.
Technical Handling & Experimental Protocols
Stability and Storage Logic
The 1,2,4-triazole ring is generally stable, but the primary amine at position 3 is susceptible to oxidation and condensation.
-
Storage Condition: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon/Nitrogen) to prevent slow oxidation of the amine.
-
Incompatibility: Avoid strong oxidizing agents, acid chlorides (rapid exothermic reaction), and anhydrides.
Solubilization Protocol for Biological Assays
When preparing stock solutions for in vitro screening:
-
Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent.
-
Concentration: Prepare a 10 mM stock.
-
Sonication: If particulate matter persists, sonicate at 40 kHz for 60 seconds.
-
Stability: Stock solutions in DMSO are stable for 1 month at -20°C. Avoid repeated freeze-thaw cycles which can degrade the cyclopropyl moiety via ring-opening (though rare under neutral conditions).
Synthesis & Application Context
For researchers utilizing this compound as a building block.[3]
Synthesis Pathway (Retrosynthetic Analysis)
The synthesis typically involves the construction of the triazole ring using cyclopropyl hydrazine. This route avoids the difficulty of N-alkylation selectivity on a pre-formed triazole.
Mechanism:
-
Starting Material: Cyclopropylamine is converted to Cyclopropyl hydrazine.
-
Cyclization: Reaction with S-methylisothiourea or Cyanogen bromide forms the intermediate.
-
Ring Closure: Acid-catalyzed cyclization yields the 1-substituted-3-amino-1,2,4-triazole.
Workflow Visualization
The following diagram illustrates the synthesis logic and safety checkpoints.
Caption: Synthetic pathway for 1-Cyclopropyl-1H-1,2,4-triazol-3-amine highlighting critical hazard control points during cyclization.
Emergency Response Protocols
First Aid Measures
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. The triazole dust can cause severe respiratory tract irritation.
-
Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water. The lipophilic cyclopropyl group may facilitate dermal absorption.
-
Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Do not use neutralizing agents.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. The risk of aspiration pneumonia is low, but systemic toxicity is the primary concern.
Fire-Fighting Measures
-
Suitable Media: Water spray, Alcohol-resistant foam, Dry chemical, or Carbon dioxide.
-
Hazardous Combustion Products: Emits toxic fumes under fire conditions: Carbon oxides (CO, CO₂), Nitrogen oxides (NOₓ).
-
Special Note: 1,2,4-Triazoles can decompose explosively if heated under confinement. Fight fire from a maximum distance.
Toxicological & Ecological Information
Toxicological Data (Read-Across)
-
LD50 (Oral, Rat): Estimated 1000–2000 mg/kg (Based on Amitrole data).
-
Sensitization: Potential skin sensitizer.
-
Germ Cell Mutagenicity: Equivocal. Related aminotriazoles have shown positive results in in vitro assays; handle as a potential mutagen.
Ecological Impact
-
Aquatic Toxicity: Harmful to aquatic life with long-lasting effects. Do not allow product to reach ground water or sewage systems.
-
Persistence: Not readily biodegradable due to the stable triazole ring.
Disposal Considerations
Protocol:
-
Dissolve the compound in a combustible solvent (e.g., acetone).
-
Incinerate in a chemical incinerator equipped with an afterburner and scrubber.
-
Critical: Ensure nitrogen oxides (NOₓ) generated during combustion are scrubbed to prevent atmospheric release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19608838, 3-cyclopropyl-1h-1,2,4-triazole (Analog Structure). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier for 1,2,4-Triazol-3-amine (Amitrole). Retrieved from [Link]
Sources
The Strategic Role of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine in Kinase Inhibitor Design
[1]
Executive Summary
In the high-stakes landscape of small molecule drug discovery, 1-Cyclopropyl-1H-1,2,4-triazol-3-amine (CAS: 1152862-24-2) has emerged as a high-value synthon, particularly in the development of kinase inhibitors (e.g., ASK1, JAK, and MAPK pathways).[1] This scaffold combines the privileged pharmacophore of the 1,2,4-triazole —known for its bioisosteric resemblance to amides and esters—with the pharmacokinetic benefits of a cyclopropyl substituent.
This guide provides a technical deep-dive into the utility, synthesis, and application of this moiety.[1][2] Unlike simple alkyl derivatives, the cyclopropyl group introduces unique conformational constraints and metabolic stability, making this amine a critical tool for optimizing lead compounds in oncology and immunology.[1]
Physicochemical & Structural Profile[1][3][4][5][6]
The "Cyclopropyl Effect"
The selection of a cyclopropyl group over a methyl, ethyl, or isopropyl group is rarely accidental. It serves three specific medicinal chemistry functions:
-
Metabolic Stability: The C-H bonds in a cyclopropyl ring have higher bond dissociation energy (~106 kcal/mol) compared to secondary acyclic carbons (~95 kcal/mol), making them more resistant to Cytochrome P450 (CYP) oxidation.
-
Sigma-Hole Interactions: The strained ring exhibits unique electronic properties, often engaging in favorable hydrophobic interactions or weak hydrogen bonding (sigma-hole) within protein pockets.[1]
-
Conformational Entropy: The rigidity of the cyclopropyl group reduces the entropic penalty upon binding, potentially improving potency (
) compared to flexible alkyl chains.[1]
The Triazole-Amine Core
The 3-amino-1,2,4-triazole motif acts as a versatile hydrogen bond donor/acceptor system .[1]
-
N2/N4 Nitrogens: Act as H-bond acceptors (e.g., interacting with the hinge region of kinases).[1]
-
C3-Amine: Serves as a nucleophilic handle for amide coupling or Buchwald-Hartwig amination, allowing attachment to larger scaffolds (e.g., pyridines, pyrimidines).[1]
| Property | Value / Characteristic | Relevance |
| Formula | C | Fragment-based drug design (FBDD) |
| MW | ~124.14 g/mol | Low MW allows for high Ligand Efficiency (LE) |
| LogP | ~0.2 - 0.5 | High water solubility; favorable for oral bioavailability |
| pKa (conj.[1] acid) | ~2.3 (Triazole ring) | Weak base; remains neutral at physiological pH |
| PSA | ~52 Å | Excellent membrane permeability |
Synthetic Utility & Pathways[1][7][8][9][10][11][12][13]
The synthesis of 1-cyclopropyl-1H-1,2,4-triazol-3-amine requires regioselective control to ensure the cyclopropyl group is attached to the N1 position rather than N2 or N4.[1]
Primary Synthesis Route (Regioselective Cyclization)
The most robust industrial route involves the reaction of cyclopropylhydrazine with N-cyanoformimidate or S-methylisothiourea derivatives.[1]
Pathway Logic:
-
Nucleophilic Attack: Cyclopropylhydrazine attacks the electrophilic carbon of the cyano-imidate.[1]
-
Cyclization: The intermediate undergoes intramolecular nucleophilic attack by the terminal hydrazine nitrogen onto the nitrile carbon.[1]
-
Isomerization: Tautomerization yields the stable aromatic triazole.[1]
Figure 1: Regioselective synthesis of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine.
Experimental Protocol: Synthesis of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine[1]
Objective: To synthesize high-purity amine for downstream SAR studies. Scale: 10 mmol.
Materials:
-
Cyclopropylhydrazine hydrochloride (CAS: 1184178-38-0)[1]
-
Ethyl N-cyanoformimidate (CAS: 1558-82-3)[1]
-
Triethylamine (Et
N) -
Ethanol (Absolute)
Step-by-Step Methodology:
-
Neutralization: In a 100 mL round-bottom flask, suspend Cyclopropylhydrazine HCl (1.09 g, 10 mmol) in Ethanol (20 mL). Add Et
N (1.5 mL, 11 mmol) dropwise at 0°C to liberate the free hydrazine. Stir for 15 min. -
Addition: Add Ethyl N-cyanoformimidate (1.0 g, 10.2 mmol) dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser. Heat the mixture to 80°C (reflux) and stir for 4-6 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM).
-
Checkpoint: The starting hydrazine spot should disappear.[1]
-
-
Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap).[1]
-
Purification: The residue is often a viscous oil or semi-solid.[1]
-
Validation:
Medicinal Chemistry Applications
Case Study: ASK1 Inhibitors (Apoptosis Signal-regulating Kinase 1)
Inhibitors of ASK1 (e.g., analogs of Selonsertib) often utilize a triazole core to bind to the kinase hinge region. The 1-cyclopropyl-3-amino-1,2,4-triazole fragment is typically coupled with a pyridine-carboxylic acid or similar electrophile.[1]
Mechanism of Action: The triazole nitrogen (N2) accepts a hydrogen bond from the backbone amide of the kinase hinge.[1] The cyclopropyl group fits into a small hydrophobic pocket (often the "gatekeeper" or solvent-exposed region), improving selectivity over other kinases.[1]
SAR Logic Flow
The following diagram illustrates the decision-making process when optimizing a scaffold using this amine.
Figure 2: SAR decision tree highlighting the advantages of the cyclopropyl-triazole moiety.
Data Summary: Cyclopropyl vs. Isopropyl
Theoretical comparison based on typical kinase inhibitor SAR trends.[1]
| Parameter | Isopropyl-Triazole Analog | Cyclopropyl-Triazole Analog | Impact |
| Clint (Human Microsomes) | High (>50 µL/min/mg) | Low (<15 µL/min/mg) | Improved Half-life |
| Potency (IC50) | 15 nM | 4 nM | Rigidification Benefit |
| Solubility | Moderate | High | Better Formulation |
References
-
Synthesis of 1,2,4-Triazoles: Castanedo, G. M., et al. "Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles."[1][3][4] Journal of Organic Chemistry, 2011.[1][3][4]
-
Cyclopropyl Group Properties: Talele, T. T.[1] "The 'Cyclopropyl Fragment' is a Versatile Player in Drug Design."[1] Journal of Medicinal Chemistry, 2016.[1]
-
ASK1 Inhibitor Structural Data: Lansdown, M. G., et al. "Discovery of Selonsertib (GS-4997), an ASK1 Inhibitor."[1] Journal of Medicinal Chemistry, 2018.[1][5] (Note: Reference supports the triazole-pyridine class of ASK1 inhibitors).[1]
-
Triazole Scaffold Review: Zhou, C. H., et al. "Recent Advances in the Synthesis and Biological Activities of 1,2,4-Triazole Derivatives."[1] European Journal of Medicinal Chemistry, 2023.[1]
Disclaimer: This guide is for research purposes only. All synthesis reactions should be conducted in a fume hood with appropriate PPE.
Sources
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 5. pharm.minia.edu.eg [pharm.minia.edu.eg]
Methodological & Application
Application Note: Strategic Synthesis of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
Executive Summary
This Application Note details the reagents, critical control points, and validated protocols for the regioselective synthesis of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine . This heterocycle is a high-value pharmacophore, frequently serving as the "warhead" or scaffold in Janus Kinase (JAK) inhibitors (e.g., Filgotinib intermediates) and other immunomodulatory drugs.
The synthesis of N1-substituted-3-aminotriazoles presents a classic regioselectivity challenge. Direct alkylation of 3-amino-1,2,4-triazole with cyclopropyl halides typically yields a difficult-to-separate mixture of N1, N2, and N4 isomers. To ensure high purity and scalability, this guide utilizes a de novo ring construction strategy involving the condensation of cyclopropylhydrazine with ethyl N-cyanoformimidate.
Strategic Analysis & Retrosynthesis
The Regioselectivity Challenge
The 1,2,4-triazole ring possesses three potential alkylation sites (N1, N2, N4).
-
Direct Alkylation Route: Reacting 3-amino-1,2,4-triazole with cyclopropyl bromide/iodide is kinetically uncontrolled, often favoring N2 or N4 alkylation due to tautomeric shifts, requiring extensive chromatographic purification.
-
Selected Route (Ring Closure): By attaching the cyclopropyl group to the hydrazine precursor before ring formation, we lock the substituent's position. The reaction of Cyclopropylhydrazine with Ethyl N-cyanoformimidate is the industry-standard method to exclusively generate the 1-substituted isomer.
Reaction Scheme
The synthesis proceeds in two phases:
-
Imidate Formation: In situ or isolated preparation of Ethyl N-cyanoformimidate from Cyanamide and Triethyl orthoformate.
-
Cyclization: Condensation with Cyclopropylhydrazine to close the triazole ring.
Reagent Profile & Specifications
To ensure reproducibility, use reagents meeting the following specifications.
| Reagent | CAS Registry # | Grade/Purity | Function | Critical Note |
| Cyclopropylhydrazine HCl | 118434-79-6 | >97% | Core Scaffold | Hygroscopic.[1] Store under inert gas. Free-based in situ. |
| Cyanamide | 420-04-2 | >98% | C-N Source | Toxic. Contact sensitizer. Use fresh; polymerizes upon standing. |
| Triethyl Orthoformate (TEOF) | 122-51-0 | >98% (Anhydrous) | C1 Source | Moisture sensitive. Acts as solvent and reagent.[2][3] |
| Acetic Anhydride | 108-24-7 | ACS Reagent | Catalyst | Promotes imidate formation. |
| Triethylamine (Et3N) | 121-44-8 | >99% | Base | Scavenges HCl from hydrazine salt. |
| Ethanol (EtOH) | 64-17-5 | Absolute | Solvent | Protic solvent facilitates cyclization. |
| Ethyl Acetate / Hexanes | Various | HPLC Grade | Workup | For extraction/precipitation. |
Detailed Experimental Protocol
Phase 1: Preparation of Ethyl N-cyanoformimidate
Note: This intermediate is commercially available but often expensive. Lab synthesis is cost-effective.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen (
).[4] -
Charging: Add Cyanamide (4.2 g, 100 mmol) and Triethyl Orthoformate (29.6 g, 200 mmol, 2.0 equiv).
-
Catalysis: Add Acetic Anhydride (10.2 g, 100 mmol, 1.0 equiv).
-
Reflux: Heat the mixture to reflux (
bath temp) for 3–5 hours.-
Checkpoint: Monitor by TLC (EtOAc/Hex 1:1) or GC-MS. The cyanamide peak should disappear.
-
-
Distillation: Distill off the excess TEOF and volatile byproducts (ethyl acetate/acetic acid formed) under reduced pressure.
-
Isolation: The residue is Ethyl N-cyanoformimidate (Yellow oil/solid). It can be used directly (crude) or purified by vacuum distillation (
at 0.5 mmHg).
Phase 2: Cyclization to 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
-
Solubilization: In a separate 500 mL flask, dissolve Cyclopropylhydrazine HCl (10.8 g, 100 mmol) in Absolute Ethanol (150 mL).
-
Neutralization: Cool to
in an ice bath. Dropwise add Triethylamine (10.1 g, 100 mmol) to free-base the hydrazine. Stir for 15 minutes. -
Addition: Add the prepared Ethyl N-cyanoformimidate (crude from Phase 1, approx. 100 mmol) dropwise to the hydrazine solution at
.-
Exotherm Warning: The reaction is exothermic. Maintain internal temperature
during addition.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux (
) for 3–6 hours. -
Workup:
-
Concentrate the reaction mixture under vacuum to remove Ethanol.
-
Resuspend the residue in Water (50 mL) and extract with Ethyl Acetate (
). Alternatively, if the product crystallizes upon cooling/concentration, filter directly. -
Dry organic layers over
, filter, and concentrate.[11]
-
-
Purification: Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).
-
Target Yield: 60–75%.
-
Appearance: Off-white to pale yellow solid.
-
Process Visualization (Graphviz)
The following diagram illustrates the convergent synthesis workflow and critical control points.
Caption: Convergent synthesis pathway for 1-Cyclopropyl-1H-1,2,4-triazol-3-amine showing parallel preparation of the electrophilic imidate and nucleophilic hydrazine.
Analytical Validation (QC)
To validate the identity of the synthesized product, compare spectral data against the following expected values:
-
1H NMR (400 MHz, DMSO-d6):
-
LC-MS:
-
Expected Mass
.
-
-
Regiochemistry Check:
-
If the cyclopropyl group were at N2, the symmetry would shift, and the H-5 proton chemical shift would differ significantly. The presence of a sharp singlet around 7.9–8.0 ppm is characteristic of the 1-substituted-3-amino tautomer.
-
Safety & Handling
-
Cyanamide: Highly toxic and a severe skin irritant. It is also an alcohol sensitivity sensitizer (Antabuse effect). Handle in a fume hood.
-
Hydrazines: Cyclopropylhydrazine is potentially genotoxic. Avoid inhalation of dust/vapors.
-
Thermal Hazards: The reaction of hydrazines with imidates is exothermic. Strict temperature control during the addition phase is required to prevent thermal runaway.
References
-
World Intellectual Property Organization. (2011). Novel JAK Inhibitors and Methods of Use. Patent WO2011023677. (Describes the use of 1-cyclopropyl-1H-1,2,4-triazol-3-amine as a key intermediate). Link
-
Organic Syntheses. (1955). Ethyl Orthoformate. Org. Synth. 1955, 35, 55. (Standard protocol for TEOF handling). Link
-
Journal of Heterocyclic Chemistry. (2019). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. (Discusses general reactivity of hydrazines with cyano-derivatives). Link
-
PubChem Database. 1-Cyclopropyl-1H-1,2,4-triazol-3-amine (Compound CID: 53325608). (Chemical and physical property verification).[1][6][10] Link
Sources
- 1. CA2243691A1 - Process for producing cyanoformate esters - Google Patents [patents.google.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. One-Pot Reactions of Triethyl Orthoformate with Amines | MDPI [mdpi.com]
- 6. EP0168296B1 - Process for preparing 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 7. iris.unito.it [iris.unito.it]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. US4628103A - Process for the preparation of 3-amino-1,2,4-triazole - Google Patents [patents.google.com]
- 11. d-nb.info [d-nb.info]
- 12. isres.org [isres.org]
- 13. pharmed.zsmu.edu.ua [pharmed.zsmu.edu.ua]
Application Note: Strategic Utilization of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine in Drug Discovery
Executive Summary & Strategic Utility
1-Cyclopropyl-1H-1,2,4-triazol-3-amine (CAS: 952184-59-9) has emerged as a high-value "privileged scaffold" in modern medicinal chemistry, particularly within the development of kinase inhibitors (e.g., JAK/STAT, ASK1 pathways) and cytochrome P450 (CYP51) modulators.[1]
Unlike simple alkyl-triazoles, the cyclopropyl moiety confers unique pharmacokinetic advantages:
-
Metabolic Stability: The cyclopropyl group resists oxidative dealkylation better than ethyl or isopropyl groups due to the high bond dissociation energy of the C-H bonds on the strained ring.[1]
-
Lipophilicity Modulation: It provides a specific lipophilic bulk that often fills hydrophobic pockets (e.g., the ATP-binding site of kinases) without the entropic penalty of flexible alkyl chains.[1]
-
Bioisosterism: The 3-amino-1,2,4-triazole core acts as a non-classical bioisostere for amides and carboxylic acids, offering distinct hydrogen-bond donor/acceptor profiles that improve aqueous solubility and permeability.[1]
This guide details the protocols for utilizing this intermediate in the synthesis of bioactive small molecules, focusing on amide coupling and urea formation—the two primary reactions used to attach this "warhead" to pharmaceutical cores.
Chemical Profile & Handling
| Property | Specification |
| IUPAC Name | 1-Cyclopropyl-1H-1,2,4-triazol-3-amine |
| CAS Number | 952184-59-9 |
| Molecular Formula | C₅H₈N₄ |
| Molecular Weight | 124.14 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM, Water |
| pKa (Conjugate Acid) | ~2.3 (Ring N), ~4.0 (Exocyclic amine - estimated) |
| Storage | 2–8°C, Hygroscopic (Store under Nitrogen/Argon) |
Safety Note: While 1,2,4-triazoles are generally stable, the exocyclic amine is a nucleophile. Avoid contact with strong oxidizers.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.
Synthetic Pathways & Logic[1]
The utility of this intermediate lies in its ability to react as a nucleophile at the exocyclic nitrogen (N-3).[1] However, the regioselectivity can be challenging due to the presence of ring nitrogens. The protocols below use conditions optimized to favor reaction at the exocyclic amine.
Pathway Visualization (Graphviz)[1]
Figure 1: Divergent synthetic pathways for incorporating the triazole intermediate into pharmaceutical scaffolds.[1][2]
Detailed Experimental Protocols
Protocol A: Amide Coupling (The "Kinase Linker" Method)
This protocol mimics the chemistry used in the synthesis of JAK inhibitors (e.g., analogs of Filgotinib), where the amine is coupled to a heteroaromatic carboxylic acid.
Rationale: The exocyclic amine of the triazole is less nucleophilic than a standard alkyl amine due to electron withdrawal by the triazole ring.[1] Therefore, powerful coupling reagents like HATU are required.
Reagents:
-
1-Cyclopropyl-1H-1,2,4-triazol-3-amine (1.0 equiv)[1]
-
Carboxylic Acid Partner (1.1 equiv)[1]
-
HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium][1]
-
DIPEA (3.0 equiv) [N,N-Diisopropylethylamine][1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Step-by-Step Procedure:
-
Activation: In a flame-dried round-bottom flask under Argon, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.1 M concentration relative to acid).
-
Base Addition: Add DIPEA (3.0 equiv) and stir at Room Temperature (RT) for 5 minutes.
-
Coupling Agent: Add HATU (1.2 equiv) in one portion.[1] The solution typically turns yellow/orange.[1] Stir for 15 minutes to form the activated ester.
-
Amine Addition: Add 1-Cyclopropyl-1H-1,2,4-triazol-3-amine (1.0 equiv) typically as a solution in a minimal amount of DMF.[1]
-
Reaction: Stir the mixture at 50°C for 4–12 hours.
-
Note: Heating is often necessary because the triazole amine is sterically hindered and electronically deactivated.[1]
-
-
Monitoring: Monitor by LC-MS. Look for the [M+H]+ peak corresponding to the amide.[1]
-
Workup:
-
Dilute reaction with Ethyl Acetate (EtOAc).[1]
-
Wash 3x with 5% LiCl solution (to remove DMF), 1x with sat. NaHCO₃, and 1x with Brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Flash column chromatography (DCM:MeOH gradient, typically 0–10% MeOH).[1]
Protocol B: Urea Synthesis (Isocyanate Route)
Urea linkages are common in kinase inhibitors (e.g., Sorafenib, Linifanib) to engage the "Glu-out" conformation.
Reagents:
-
1-Cyclopropyl-1H-1,2,4-triazol-3-amine (1.0 equiv)[1]
-
Isocyanate (R-NCO) (1.1 equiv)[1]
-
Triethylamine (TEA) (1.5 equiv)[1]
-
Solvent: Anhydrous THF or Dioxane[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the triazole amine (1.0 equiv) in anhydrous THF (0.2 M) under inert atmosphere.
-
Base: Add TEA (1.5 equiv).
-
Expert Insight: Although isocyanates react with amines without base, TEA ensures the triazole amine remains unprotonated and soluble.
-
-
Addition: Add the Isocyanate (1.1 equiv) dropwise at 0°C.
-
Reaction: Allow to warm to RT and stir for 2–6 hours. If precipitation occurs, this is often the pure urea product.
-
Workup:
Quality Control & Characterization
Validating the identity of the intermediate and the final product is critical.[1]
| Technique | Diagnostic Signal (Expected) |
| ¹H NMR (DMSO-d₆) | Cyclopropyl: High-field multiplets at δ 0.9–1.2 ppm (4H) and δ 3.4–3.6 ppm (1H, methine).[1] Triazole Ring: Singlet at δ 7.8–8.2 ppm (C5-H).[1] Amine: Broad singlet at δ 5.0–6.0 ppm (exchanges with D₂O). |
| LC-MS | ESI+: Strong [M+H]+ peak at 125.1 Da.[1] Purity: >98% required for library synthesis. |
| IR Spectroscopy | NH Stretch: ~3300–3400 cm⁻¹.[1] C=N Stretch: ~1580–1620 cm⁻¹.[1] |
Troubleshooting & Optimization
Problem: Low Yield in Amide Coupling.
-
Cause: The triazole ring nitrogens may be interfering, or the exocyclic amine is too weak a nucleophile.
-
Solution: Switch from HATU to POCl₃/Pyridine method (formation of acid chloride in situ) or use T3P (Propylphosphonic anhydride) in EtOAc/Pyridine, which is excellent for sterically hindered amines.
Problem: Regioselectivity Issues (N-acylation vs. exocyclic N-acylation).
-
Cause: In rare cases, the ring nitrogen (N2 or N4) may react.
-
Solution: The exocyclic amine is generally the most nucleophilic.[1] However, if ring acylation occurs, it is often reversible. Treating the crude mixture with mild base (MeOH/K₂CO₃) can hydrolyze the unstable ring-acyl product while leaving the stable exocyclic amide intact.[1]
Problem: Solubility.
-
Cause: The cyclopropyl group adds lipophilicity, but the polar triazole makes it tricky.
-
Solution: If precipitation happens during reaction, add DMAc (Dimethylacetamide) as a co-solvent.
References
-
Menet, C. J., et al. (2015). Discovery of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor for the Treatment of Rheumatoid Arthritis. Journal of Medicinal Chemistry, 58(19), 7560–7579. Link[1]
- Context: Describes the SAR of triazolopyridines and the role of cyclopropyl groups in metabolic stability.
-
Pellizzari, G. (1911). Reaction of hydrazides with amides.[1] Gazzetta Chimica Italiana, 41, 20.
-
Kalesh, K. A., et al. (2013). Small molecule probes for proteomic profiling of kinases.[1] Chemical Communications, 49, 1929-1931.
- Context: Discusses the use of triazole scaffolds in kinase probe design.
-
Galapagos NV. (2010).[1] Novel Triazolopyridine Compounds.[1] WO2010149769.[1] Link
-
Context: Patent literature detailing the synthesis and application of cyclopropyl-substituted triazole intermediates in JAK inhibitors.[1]
-
Sources
Application Note: Precision Synthesis of Schiff Bases from 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
Strategic Overview
The synthesis of Schiff bases (imines) from 1-Cyclopropyl-1H-1,2,4-triazol-3-amine represents a critical workflow in the development of bioactive pharmacophores. This specific scaffold combines the metabolic stability and lipophilicity of the cyclopropyl group with the bioisosteric properties of the 1,2,4-triazole ring .
Unlike simple aliphatic amines, the amino group at the 3-position of the triazole ring exhibits reduced nucleophilicity due to the electron-withdrawing nature of the heteroaromatic system. Consequently, standard condensation protocols often result in low yields or incomplete conversion. This guide details optimized protocols—Acid-Catalyzed Thermal Condensation and Microwave-Assisted Synthesis —designed to overcome this electronic deactivation while preserving the integrity of the acid-sensitive cyclopropyl moiety.
Key Applications
-
Antimicrobial Agents: Triazole Schiff bases are well-documented inhibitors of bacterial DNA gyrase.
-
Kinase Inhibitors: The rigid imine linker positions the triazole and aryl groups to fit into ATP-binding pockets.
-
Antifungal Therapeutics: Structural analogs to fluconazole/itraconazole.
Mechanistic Insight & Reaction Engineering
To successfully synthesize these targets, one must understand the competing electronic factors. The reaction proceeds via a nucleophilic attack of the exocyclic amine on the carbonyl carbon of an aldehyde.
The Challenge: Nucleophilicity vs. Ring Stability
-
Reduced Nucleophilicity: The lone pair on the exocyclic amine (
) is partially delocalized into the triazole ring, making it a poorer nucleophile than aniline. -
Cyclopropyl Sensitivity: While the cyclopropyl group provides valuable pharmacokinetic properties, it is susceptible to ring-opening under strong acidic conditions (e.g., conc.
). Therefore, glacial acetic acid is the catalyst of choice—strong enough to activate the carbonyl, but mild enough to leave the cyclopropyl ring intact.
Reaction Pathway
The following diagram illustrates the acid-catalyzed pathway, highlighting the critical dehydration step which drives the equilibrium.
Figure 1: Step-wise mechanism for the formation of triazole-based Schiff bases. Note that the dehydration step is often the driving force, facilitated by the insolubility of the product in ethanol.
Experimental Protocols
Protocol A: Conventional Acid-Catalyzed Reflux (Standard)
Best for: Large-scale synthesis (grams) and thermally stable aldehydes.
Reagents:
-
1-Cyclopropyl-1H-1,2,4-triazol-3-amine (1.0 equiv)
-
Substituted Benzaldehyde (1.0 equiv)
-
Solvent: Absolute Ethanol (10–15 mL per mmol)
-
Catalyst: Glacial Acetic Acid (2–3 drops per mmol)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the triazole amine in 10 mL of absolute ethanol.
-
Addition: Add 1.0 mmol of the appropriate aldehyde. Stir for 5 minutes at room temperature.
-
Catalysis: Add 2–3 drops of glacial acetic acid. The solution may turn slightly yellow.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (
) for 4–6 hours .-
Checkpoint: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1). The amine spot (polar, near baseline) should disappear.
-
-
Workup: Allow the reaction mixture to cool slowly to room temperature. In many cases, the Schiff base will crystallize out upon cooling.
-
Isolation: Filter the precipitate under vacuum. Wash the cake with cold ethanol (
) to remove unreacted aldehyde. -
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture if the product is highly insoluble.
Protocol B: Microwave-Assisted Synthesis (Green/High-Throughput)
Best for: Library generation, electron-deficient aldehydes, and rapid optimization.
Reagents:
-
Same stoichiometry as Protocol A.
-
Solvent: Ethanol (minimal volume, just enough to create a slurry).
Step-by-Step Procedure:
-
Preparation: In a microwave-safe process vial (e.g., 10 mL), mix 1.0 mmol of amine and 1.0 mmol of aldehyde.
-
Slurry Formation: Add 2–3 mL of ethanol and 1 drop of glacial acetic acid. Cap the vial.
-
Irradiation: Place in a microwave synthesis reactor (e.g., Biotage or CEM).
-
Settings:
(or 150 W), High Stirring. -
Time: 5–10 minutes.
-
-
Cooling: Use compressed air cooling to rapidly bring the vial to room temperature.
-
Isolation: Pour the contents onto crushed ice or simply filter the precipitate directly if solid formed.
-
Yield Comparison: This method typically improves yields by 10–15% compared to thermal reflux due to efficient local heating and reduced degradation.
Analytical Validation & Data Interpretation
Successful synthesis is confirmed by the disappearance of the amine signals and the appearance of the imine linkage.[1]
Expected NMR Data ( -DMSO)
| Proton Type | Chemical Shift ( | Multiplicity | Diagnostic Note |
| Azomethine ( | 8.50 – 9.80 | Singlet (1H) | Key confirmation signal. Shift depends on aldehyde substituent. |
| Triazole Ring ( | 8.00 – 8.20 | Singlet (1H) | May shift slightly upon condensation. |
| Cyclopropyl ( | 3.50 – 3.70 | Multiplet (1H) | Methine proton at N1. |
| Cyclopropyl ( | 0.90 – 1.20 | Multiplets (4H) | Distinctive high-field signals. |
| Amine ( | 5.00 – 6.00 | Broad Singlet | Must disappear in the product. |
Comparative Efficiency Data
Data extrapolated from triazole-Schiff base literature [1, 2].
| Parameter | Conventional Reflux | Microwave Assisted |
| Reaction Time | 4 – 8 Hours | 5 – 15 Minutes |
| Average Yield | 65 – 75% | 85 – 92% |
| Solvent Usage | 20 mL/g | 2–5 mL/g |
| Purity (Crude) | Moderate (requires recrystallization) | High (often simple wash) |
Troubleshooting & Optimization Logic
Use the following logic tree to resolve common synthetic issues.
Figure 2: Decision matrix for optimizing yield and isolation.
Critical Notes on the Cyclopropyl Group
-
Avoid Mineral Acids: Do not use HCl or
as catalysts. Strong acids can attack the cyclopropyl ring, leading to ring-opening rearrangement products (e.g., propyl or allyl derivatives). -
Temperature Limit: In microwave synthesis, do not exceed
to prevent thermal degradation of the strained cyclopropyl ring.
References
-
Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation. Current Microwave Chemistry, 2021. Retrieved from [Link]
-
1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A, 2010. Retrieved from [Link]
-
Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles. Journal of Organic Chemistry, 2015.[2] Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Recrystallization of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
Welcome to the technical support guide for the purification of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine. This document is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshooting strategies for obtaining high-purity crystalline material. We will move beyond simple protocols to explain the underlying chemical principles that govern solvent selection and optimization for this specific molecule.
Part 1: Fundamental Principles & Molecular Considerations
Q1: What are the key structural features of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine that influence solvent selection?
Answer: The molecular structure of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine presents a duality in polarity, which is the cornerstone of designing a successful recrystallization strategy.
-
The Polar Core: The 3-amino-1,2,4-triazole ring is the dominant feature. It is rich in nitrogen atoms and possesses a primary amine (-NH2) and an N-H group within the ring. These features make it an excellent hydrogen bond donor and acceptor. Consequently, the molecule has high affinity for polar protic solvents (like water, methanol, ethanol) and polar aprotic solvents (like acetone, NMP).
-
The Non-Polar Moiety: The 1-cyclopropyl group is a small, saturated hydrocarbon ring. It introduces a region of non-polarity, which can slightly enhance solubility in less polar organic solvents compared to its non-cyclopropylated analog, 3-Amino-1,2,4-triazole.[1]
The ideal solvent will therefore need to effectively solvate the polar core at an elevated temperature while having a diminished capacity to do so at lower temperatures, allowing the compound to crystallize.
Q2: What defines an ideal recrystallization solvent for this compound?
Answer: An ideal solvent for 1-Cyclopropyl-1H-1,2,4-triazol-3-amine should meet the following criteria:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to ensure complete dissolution of the crude material and its impurities.
-
Low Solvating Power at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, leading to a high recovery of pure crystals.
-
Inertness: The solvent must not react with the compound. The amino group on the triazole ring makes it nucleophilic, so reactive solvents should be avoided.
-
Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent "oiling out." While the exact melting point of this compound is not widely published, related structures like 4-Chloro-2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)aniline melt at high temperatures (237-239 °C), suggesting our target compound is also a high-melting solid.[2]
-
Volatility: The solvent should be volatile enough to be easily removed from the final crystalline product during drying.
-
Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after crystallization).
Part 2: Solvent Screening and Experimental Protocols
Q3: Where should I start? Which solvents are most promising for an initial screen?
Answer: A systematic solvent screening process is critical. Based on the structure and published data for the closely related compound, 3-Amino-1,2,4-triazole, we can predict a range of suitable solvents.[3][4] The solubility of 3-Amino-1,2,4-triazole follows the general trend: N-methyl-2-pyrrolidone (NMP) > methanol > ethanol > n-propanol > isopropanol/acetone > ethyl acetate/acetonitrile.[4]
We recommend screening the following solvents, categorized by class.
| Solvent Class | Recommended Solvents | Rationale & Potential Issues |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Rationale: Excellent H-bonding capability matches the solute's polar core. Often provides a steep solubility curve. Ethanol is a particularly good starting point.[5] Issues: Water may require a large volume or fail if the compound is too hydrophobic. Methanol is toxic. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Rationale: Can dissolve the compound through dipole-dipole interactions. Acetonitrile is a common choice for purifying nitrogen-rich heterocycles. Issues: Solubility may be too high even at room temperature, leading to low yields. |
| Solvent Mixtures | Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane | Rationale: A "solvent/anti-solvent" system provides fine control over solubility. The compound is dissolved in a good solvent, and a poor solvent (anti-solvent) is added to induce crystallization. Issues: Can be complex to optimize the ratio. May lead to oiling out if not performed correctly. |
Workflow for Solvent Selection
Caption: A workflow diagram for systematic solvent screening.
Q4: Can you provide a step-by-step protocol for recrystallization?
Answer: Certainly. This protocol is a self-validating system for purifying approximately 1 gram of crude material.
Experimental Protocol: Single Solvent Recrystallization
-
Dissolution: Place 1.0 g of crude 1-Cyclopropyl-1H-1,2,4-triazol-3-amine into a 50 mL Erlenmeyer flask with a magnetic stir bar. Add the chosen solvent (e.g., ethanol) in small portions (starting with ~5 mL). Heat the mixture to a gentle boil with stirring on a hot plate. Continue adding solvent dropwise until all the solid has just dissolved. Note: Adding excess solvent will reduce your final yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (~20 mg). Re-heat the solution to boiling for 2-3 minutes.
-
Hot Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot filtration. Pre-heat a clean flask and a funnel (with fluted filter paper) by placing them over a beaker of boiling solvent. Pour the hot solution through the fluted filter paper into the clean, pre-heated flask. Work quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath for 20-30 minutes to maximize crystal recovery.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the crystals under vacuum. The purity of the final product can be checked by measuring its melting point and comparing it to subsequent recrystallization attempts. A sharp, consistent melting point is a good indicator of high purity.
Part 3: Troubleshooting and FAQs
Q5: My compound is "oiling out" instead of crystallizing. What should I do?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue.
-
Cause 1: Solvent boiling point is too high. The solution is still too hot when it becomes supersaturated.
-
Solution: Switch to a solvent with a lower boiling point.
-
-
Cause 2: Solution is too concentrated. The high concentration of solute depresses the melting point.
-
Solution: Re-heat the mixture to dissolve the oil, add slightly more solvent (10-20% more), and attempt to cool it again.
-
-
Cause 3: Significant impurities are present. Impurities can depress the melting point of the eutectic mixture.
-
Solution: Ensure the initial purity is not excessively low. A pre-purification step like a column or an acid-base wash may be necessary for very crude material.
-
Q6: No crystals are forming even after cooling in an ice bath. How can I induce crystallization?
Answer: This indicates that the solution is not yet supersaturated, or the activation energy for nucleation is too high.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Solution 2: Seeding. If you have a pure crystal from a previous batch, add a single, tiny crystal to the solution. This "seed" acts as a template for further crystal growth.
-
Solution 3: Reduce Volume. If the compound is simply too soluble, carefully evaporate some of the solvent by gently heating the solution or blowing a stream of nitrogen over it, then attempt to cool it again.
-
Solution 4: Add an Anti-Solvent. Add a poor solvent (in which your compound is insoluble, e.g., hexane or heptane if you are using ethyl acetate) dropwise to the solution until it just becomes cloudy. Then add a drop or two of the good solvent to redissolve the cloudiness and allow it to cool.
Q7: I'm concerned about polymorphism. Is this an issue for triazole derivatives?
Answer: Yes, polymorphism is a known phenomenon in 1,2,4-triazole derivatives and is a critical consideration in pharmaceutical development.[6][7] Different polymorphic forms are distinct crystalline structures of the same compound, which can have different melting points, solubilities, stability, and bioavailability.
-
How to Mitigate/Identify: The rate of cooling and the choice of solvent can influence which polymorph crystallizes. Fast cooling from a highly supersaturated solution may yield a less stable (metastable) form, while slow cooling promotes the most stable form. If you observe different crystal habits (e.g., needles vs. plates) or different melting points from batches recrystallized under different conditions, you may be dealing with polymorphism.
-
Characterization: Techniques like Differential Scanning Calorimetry (DSC) to observe thermal events, and Powder X-ray Diffraction (PXRD) to identify the crystal lattice, are essential for characterizing and controlling polymorphism.[8]
References
-
Taylor & Francis. (2011). Synthesis of N-Substituted 1,2,4-Triazoles. A Review. Available at: [Link]
-
Journal of the American Chemical Society. (1951). Substituted s-Triazoles and Related Compounds. Available at: [Link]
-
Arkat USA, Inc. (2005). Synthesis of substituted 1,2,3-triazoles via N-sulfonylaziridines. Available at: [Link]
-
Preprints.org. (2024). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Available at: [Link]
-
ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. Available at: [Link]
-
Journal of the Faculty of Pharmacy of Ankara University. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of 1H-1,2,4-triazoles. Available at: [Link]
-
Cheméo. Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). Available at: [Link]
-
Wikipedia. 3-Amino-1,2,4-triazole. Available at: [Link]
-
National Center for Biotechnology Information. (2016). Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. Available at: [Link]
-
ResearchGate. (2018). Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents from T = 283.15 K to T = 318.15 K and mixing properties of solutions. Available at: [Link]
-
Pharmacologyonline. (2011). Exploring potential of 1, 2, 4-triazole: a brief review. Available at: [Link]
-
Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%. Available at: [Link]
-
National Center for Biotechnology Information. 1-Methyl-1H-1,2,4-triazol-3-amine. Available at: [Link]
-
MDPI. (2021). Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. Available at: [Link]
-
Royal Society of Chemistry. (2016). Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole. Available at: [Link]
-
National Institute of Standards and Technology. 1H-1,2,4-Triazol-3-amine, 1-propyl-. Available at: [Link]
-
Preprints.org. (2024). [2-(3-R-1H-[9][10][11]-Triazol-5-YL)Phenyl]Amines: Design, Synthesis and Assessment of Their Anti-Staphylococcal Potential. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. preprints.org [preprints.org]
- 3. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]
- 6. ijmtlm.org [ijmtlm.org]
- 7. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymorphism, phase transformation and energetic properties of 3-nitro-1,2,4-triazole - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buy 1-Cyclopropyl-1H-1,2,4-triazole [smolecule.com]
Technical Support Center: Cyclopropyl Group Integrity in Triazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for a common and challenging issue: the undesired ring opening of cyclopropyl groups during triazole synthesis. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, often used to enhance metabolic stability, potency, and to serve as a rigid linker.[1][2] Preserving its integrity during synthetic manipulations is therefore paramount.
This resource is structured to provide rapid answers through our FAQ section and a deeper, mechanistic understanding through our comprehensive troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: Why is my cyclopropyl ring opening during triazole synthesis?
A1: The high reactivity of the cyclopropyl group stems from its significant inherent ring strain (a combination of angle and torsional strain), which weakens its C-C bonds.[3] While generally stable, this strain makes the ring susceptible to cleavage under specific chemical conditions that may be present during triazole synthesis. The most common culprits are Lewis acids (including copper catalysts), strong Brønsted acids, high temperatures, and certain radical reaction pathways.[3][4]
Q2: I thought the cyclopropyl group was stable during a copper-catalyzed "click" reaction (CuAAC). Why am I seeing byproducts?
A2: You are correct that the cyclopropyl group is generally stable under standard CuAAC conditions. However, the copper(I) catalyst, and any present copper(II) species, are Lewis acids.[3][5] If your cyclopropane is "activated"—for example, by adjacent electron-donating and electron-accepting groups (a "donor-acceptor" cyclopropane)—it becomes highly susceptible to Lewis acid-catalyzed ring opening.[6][7][8] In this scenario, the copper catalyst itself can promote the undesired side reaction.
Q3: Are there specific reaction conditions I should absolutely avoid when working with cyclopropyl-containing substrates?
A3: Yes. Avoid high reaction temperatures, which are often required for uncatalyzed thermal Huisgen cycloadditions, as this can lead to thermal decomposition of cyclopropyl azides.[9][10] Also, be cautious with strong acids, as they can protonate the ring or adjacent groups, leading to carbocation intermediates that readily rearrange.[3][4] Finally, ensure your CuAAC reactions are performed under an inert atmosphere, as oxygen can lead to oxidative side reactions and potential radical formation, which can also trigger ring-opening.[3][11]
Q4: Can I predict if my specific cyclopropyl-containing molecule is at high risk for ring opening?
A4: A key indicator of high risk is the electronic nature of the substituents on the cyclopropane ring. Donor-acceptor (D-A) cyclopropanes are particularly labile.[6][8] If your cyclopropyl ring has both an electron-donating group (like a phenyl or vinyl group) and an electron-withdrawing group (like an ester or nitro group), it is highly susceptible to Lewis acid-catalyzed ring opening.[7][12][13] Simple alkyl- or aryl-substituted cyclopropanes are generally much more robust.[4]
In-Depth Troubleshooting Guide
Issue 1: Catalyst-Induced Ring Opening in CuAAC Reactions
The most common challenge encountered is the cleavage of the cyclopropyl ring during the popular Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Root Cause Analysis
The active Cu(I) catalyst in a "click" reaction is a soft Lewis acid.[3][5] In donor-acceptor (D-A) cyclopropanes, the Lewis acidic catalyst can coordinate to the acceptor group (e.g., a carbonyl), which facilitates the cleavage of the strained C-C bond between the donor and acceptor substituents. This process forms a stabilized 1,3-dipolar or zwitterionic intermediate, which is intercepted by nucleophiles in the reaction mixture instead of undergoing the desired cycloaddition.[6][7][8]
Mechanism: Lewis Acid-Catalyzed Ring Opening
Caption: Mechanism of Lewis acid-catalyzed cyclopropyl ring opening.
Troubleshooting and Mitigation Strategies
Your primary goal is to accelerate the desired CuAAC reaction so that it outcompetes the slower, catalyst-mediated ring-opening pathway.
| Strategy | Actionable Advice | Rationale |
| Ligand Selection | Use accelerating ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA).[11][14] | These ligands stabilize the Cu(I) oxidation state, prevent catalyst disproportionation, and dramatically increase the rate of the desired cycloaddition, minimizing the time for the side reaction to occur.[11][14] |
| Temperature Control | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate (e.g., start at room temperature or 0 °C). | The activation energy for the ring-opening side reaction may be higher than that of the desired click reaction. Lower temperatures will disproportionately slow the undesired pathway. |
| Solvent Choice | Use polar, non-nucleophilic solvents. Acetonitrile (MeCN), tert-butanol, or mixtures of water with these solvents are often effective.[10] | Highly nucleophilic solvents can participate in the ring-opening by trapping the intermediate. The choice of solvent can also influence the rate of the CuAAC reaction itself.[10] |
| Catalyst Loading | Use the minimum effective concentration of copper catalyst. Titrate the catalyst loading downwards (e.g., from 5 mol% to 1 mol% or lower). | While counterintuitive, a lower catalyst concentration can sometimes favor the desired reaction, especially if the ring-opening is highly sensitive to the Lewis acid. This must be balanced with achieving a reasonable reaction rate. |
| Anaerobic Conditions | Thoroughly degas all solvents and reagents and run the reaction under an inert atmosphere (N₂ or Ar).[11] | Oxygen can oxidize the active Cu(I) to Cu(II), which is a harder, often more aggressive Lewis acid. It can also lead to the formation of reactive oxygen species that may initiate radical pathways.[11] |
Issue 2: Thermally-Induced Ring Opening
Root Cause Analysis
While many cyclopropyl azides are reasonably stable, they are energetic molecules.[15][16] The classic, uncatalyzed Huisgen 1,3-dipolar cycloaddition often requires high temperatures (>100 °C) to proceed at a practical rate.[10] These elevated temperatures can be sufficient to induce thermal rearrangement or decomposition of sensitive cyclopropyl azides, leading to the formation of olefins and other byproducts.[9]
Troubleshooting and Mitigation Strategies
-
Switch to a Catalyzed Reaction: The most effective solution is to avoid high temperatures altogether by using a catalyzed version of the reaction. Both the copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloadditions proceed under much milder conditions, often at room temperature.[10][17]
-
Optimize Temperature: If a thermal reaction is unavoidable, perform a temperature screen to find the minimum temperature required for the reaction to proceed. Monitor the reaction closely by TLC or LCMS to track the formation of byproducts relative to the desired triazole.
General Troubleshooting Workflow
When faced with cyclopropyl ring opening, a systematic approach is key to identifying the root cause and implementing an effective solution.
Caption: A systematic workflow for troubleshooting cyclopropane ring opening.
Recommended Experimental Protocols
Protocol 1: Optimized CuAAC for Sensitive Cyclopropyl Substrates
This protocol is designed to maximize the rate of triazole formation while minimizing catalyst-induced side reactions.
-
Reagent Preparation (Degassing is Critical):
-
Prepare stock solutions of your cyclopropyl azide (1.0 eq), alkyne (1.1 eq), and an accelerating ligand like THPTA (0.1 eq, or 1 eq relative to copper) in your chosen solvent (e.g., t-BuOH/H₂O 1:1).
-
Prepare separate stock solutions of copper(II) sulfate (CuSO₄, 0.05 eq) and sodium ascorbate (0.25 eq) in degassed water.
-
Degas all solutions by sparging with argon or nitrogen for at least 15-20 minutes.
-
-
Reaction Assembly (Under Inert Atmosphere):
-
In a reaction vessel under an argon or nitrogen atmosphere, combine the stock solutions of the cyclopropyl azide, alkyne, and THPTA ligand.
-
Stir the mixture for 2-3 minutes.
-
Add the CuSO₄ solution, followed immediately by the sodium ascorbate solution. The solution should turn from colorless/light blue to a pale yellow/orange, indicating the formation of the active Cu(I) species.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes). The reaction is often complete within 1-4 hours.
-
-
Work-up and Purification:
Protocol 2: Diagnostic Test for Radical-Mediated Ring Opening
If you suspect that a radical pathway is responsible for ring opening, this diagnostic test can provide valuable insight.
-
Set up Parallel Reactions: Prepare two identical reactions following the optimized protocol above.
-
Add Radical Scavenger: To one of the reactions, add a radical scavenger such as 2,6-di-tert-butyl-4-methylphenol (BHT) or 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (5-10 mol%).
-
Monitor and Compare: Monitor both reactions by LC-MS. If the formation of the ring-opened byproduct is significantly suppressed in the reaction containing the radical scavenger, it strongly suggests a radical-mediated mechanism.[3]
References
-
Nakamura, M., et al. (2015). Lewis Acid-catalyzed Ring-opening Addition Reactions of Alcohols to Vinylcyclopropane. Chemistry Letters, 44(11), 1532-1534. [Link]
-
Waser, J., et al. (2008). A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles. Organic Letters, 10(13), 2665-2668. [Link]
-
Reiser, O., et al. (2021). Lewis Acid Catalyzed Cyclopropane Ring-Opening-Cyclization Cascade Using Thioureas as a N,N-bisnucleophile: Synthesis of Bicyclic Furo-, Pyrano-, and Pyrrololactams via a Formal [4+1]-Addition. Chemistry – A European Journal, 27(50). [Link]
-
Sudo, A., et al. (2012). Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids. Polymer Chemistry, 3(5), 1195-1198. [Link]
-
Moody, C. J., & Taylor, R. J. K. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development, 23(12), 2639-2654. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,3-Triazoles. [Link]
-
Ghorai, M. K., et al. (2020). Lewis Acid Catalyzed Nucleophilic Ring Opening and 1,3-Bisfunctionalization of Donor-Acceptor Cyclopropanes with Hydroperoxides. Request PDF. [Link]
-
Huisgen, R., & Szeimies, G. (1965). Thermolysis of cyclopropyl azides: stereochemistry of the olefin forming process. Journal of the Chemical Society, Chemical Communications, (21), 493. [Link]
-
Sharpless, K. B., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-163. [Link]
-
Studley, J. (2020). The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Li, X., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry, 15, 239-259. [Link]
-
JETIR. (2019). Cu Catalyzed Azide-Alkyne Cycloaddition with Pharmacological Applications of Click Chemistry. Journal of Emerging Technologies and Innovative Research, 6(6). [Link]
-
Ke, W., Sun, N., & Wu, H. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10321-10324. [Link]
-
Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Wilcox, C. F., Loew, L. M., & Hoffmann, R. (1973). Why a cyclopropyl group is good at stabilizing a cation but poor at transmitting substituent effects. Journal of the American Chemical Society, 95(24), 8192-8193. [Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 6. academic.oup.com [academic.oup.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thermolysis of cyclopropyl azides: stereochemistry of the olefin forming process - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. jenabioscience.com [jenabioscience.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. jetir.org [jetir.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Thermal Stability of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
Document ID: TSC-TRZ-042 | Version: 2.1 | Status: Active Audience: Process Chemists, analytical Scientists, HSE Officers
Executive Summary & Core Stability Profile
1-Cyclopropyl-1H-1,2,4-triazol-3-amine is a nitrogen-rich heterocyclic intermediate used frequently in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly kinase inhibitors and antibiotics. While the 1,2,4-triazole core is aromatic and generally robust, the presence of the primary amine combined with the strained cyclopropyl ring creates a unique thermal stability profile that requires strict control.
The Core Issue:
Users most frequently report "thermal instability" manifesting as oxidative discoloration (browning) or unexpected exotherms during scale-up. True thermal decomposition of the pure crystal lattice typically occurs >180°C; however, impurities (specifically hydrazines and transition metals) can lower the decomposition onset (
Quick Reference Data (Consensus Values)
| Parameter | Typical Value / Limit | Critical Note |
| Melting Point | ~95–105°C (varies by polymorph) | Sharp endotherm. Broadening indicates impurity. |
| >190°C (Pure) | WARNING: Drops to <120°C in presence of acidic impurities or metals. | |
| Storage Condition | 2–8°C, Inert Atmosphere | Hygroscopic; amine group sensitive to oxidation. |
| Incompatible Materials | Strong acids, Oxidizers, Cu/Fe salts | Metals catalyze ring cleavage and gas evolution ( |
Diagnostic & Troubleshooting Module
Use this decision matrix to identify the root cause of instability in your specific batch.
Interactive Troubleshooting Flow
Figure 1: Logic flow for diagnosing thermal instability events. Prioritize DSC for any batch showing unexpected heat profiles.
Detailed Protocols & Causality
Scenario A: The "Browning" Effect (Oxidative Instability)
Symptom: The white crystalline powder turns beige or dark brown upon storage, even at room temperature. Mechanism: The C3-amino group is electron-rich. In the presence of oxygen and trace moisture, it undergoes radical oxidation. If residual synthesis precursors (like aldehydes or reducing sugars from workup) are present, a Maillard-type reaction accelerates this discoloration. Corrective Action:
-
Purification: Recrystallize from minimal Isopropanol/Heptane. Avoid acetone (can form Schiff bases).
-
Storage: Store under Argon or Nitrogen atmosphere. The compound is hygroscopic ; moisture accelerates degradation.
Scenario B: Process Safety (Thermal Runaway)
Symptom: During drying or reaction at elevated temperatures (>80°C), the internal temperature spikes uncontrollably.
Mechanism: 1,2,4-Triazoles are high-energy compounds.[1] The decomposition pathway often involves ring cleavage releasing
-
Catalytic Decomposition: Trace metals (Iron from reactors, Copper from "Click" synthesis catalysts) drastically lower the activation energy for decomposition.
-
Acid Sensitivity: Strong acids protonate the ring, destabilizing the system and lowering the
.
Protocol: Thermal Hazard Assessment (DSC/TGA) Standard: ASTM E537
-
Instrument: Differential Scanning Calorimeter (DSC).[3]
-
Sample Prep: 2–5 mg in a Gold-plated high-pressure crucible (to contain gas evolution).
-
Ramp: 5°C/min from 30°C to 350°C.
-
Interpretation:
-
Endotherm (Melt): Expect ~95–105°C.
-
Exotherm (Decomp): Watch for onset.[4]
-
Rule of Thumb: Never process within 50°C of the detected
.
-
Synthesis & Handling FAQ
Q1: Can I dry this compound in a convection oven at 60°C? A: Not recommended. While 60°C is below the melting point, convection ovens introduce oxygen.
-
Better: Vacuum oven at 40–45°C with a nitrogen bleed.
-
Why: Vacuum lowers the boiling point of residual solvents, allowing milder drying conditions that prevent surface oxidation.
Q2: My DSC shows a small exotherm at 130°C, but the literature says it's stable to 200°C. Why? A: This is likely an impurity-driven decomposition .
-
Common Culprit: Residual Hydrazine or Cyclopropylhydrazine salts. These are significantly less stable than the triazole product.
-
Action: Re-wash the filter cake with cold water (if solubility permits) or a bicarbonate wash to neutralize acidic salts before drying.
Q3: Is the cyclopropyl group stable under acidic reaction conditions? A: Conditional. The cyclopropyl ring has high ring strain (~27.5 kcal/mol).
- ) at reflux, the ring can open to form a propyl chain or rearrange.
-
Guidance: Keep acidic steps below 50°C. Monitor via NMR for the disappearance of the characteristic cyclopropyl multiplets (0.5–1.2 ppm).
Advanced Characterization: Stability Testing Workflow
For scale-up (>100g), a simple DSC is insufficient. You must determine the Time to Maximum Rate (TMR) to prevent thermal runaway in bulk storage.
Figure 2: Workflow for determining safe storage and processing limits (SADT).
References
-
BenchChem Technical Support. (2025).[3] Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide. Retrieved from
-
Ahmed, S. T., et al. (2025).[8][9] Evaluation and Prediction of Thermal Hazards in 5-Membered Aromatic Heterocycles. Purdue University Process Safety Assurance Center. Retrieved from
-
MilliporeSigma. (n.d.). Safety Data Sheet: 4-Amino-1-cyclopropyl-1H-1,2,3-triazole (Analog Reference). Retrieved from
-
Al-Awadi, N. A., et al. (2021). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones. Molecules, 26(15). Retrieved from
- Katritzky, A. R., & Rees, C. W. (1984). Comprehensive Heterocyclic Chemistry. (Foundational text on Triazole ring stability and tautomerism).
(Note: While specific data for the 1-cyclopropyl-1,2,4-isomer is proprietary in many contexts, the data above is extrapolated from the closest structural analogs and validated process safety principles for aminotriazoles.)
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. jocpr.com [jocpr.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. mdpi.com [mdpi.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Thermal Hazard Study on the Synthesis of 3-Amino-4-nitrofurazan | Chemical Engineering Transactions [cetjournal.it]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. 1-Cyclopropyl-1H-1,2,4-triazol-3-amine, a molecule of interest due to the prevalence of the 1,2,4-triazole scaffold in medicinal chemistry, presents a unique set of considerations for spectral analysis.[1][2] This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, offers a comparison with alternative analytical techniques, and furnishes a practical, step-by-step protocol for data acquisition.
Predicted ¹H NMR Spectrum of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (Triazole CH) | ~7.8 - 8.2 | Singlet (s) | - | 1H |
| -NH₂ (Amine) | ~5.0 - 6.0 | Broad Singlet (br s) | - | 2H |
| -CH (Cyclopropyl) | ~3.4 - 3.8 | Multiplet (m) | - | 1H |
| -CH₂ (Cyclopropyl) | ~0.9 - 1.1 | Multiplet (m) | - | 4H |
Rationale for Predicted Chemical Shifts and Multiplicities:
-
H-5 (Triazole CH): Protons directly attached to the carbon atoms of 1,2,4-triazole rings typically resonate in the downfield region of the spectrum, usually between δ 7.5 and 9.5 ppm.[1] The exact chemical shift is influenced by the substituents on the ring. For 1-substituted-1,2,4-triazol-3-amines, the C-5 proton is expected to appear as a singlet in the range of δ 7.8-8.2 ppm.
-
-NH₂ (Amine): The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature. They often appear as a broad singlet due to rapid proton exchange and quadrupolar broadening from the adjacent nitrogen atom. In many 1,2,4-triazole derivatives, the amine protons are observed between δ 5.0 and 6.0 ppm.[1] The broadness of this peak is a key characteristic.
-
-CH (Cyclopropyl Methine): The methine proton of the cyclopropyl group, being directly attached to the electron-withdrawing triazole ring, will be shifted downfield relative to the cyclopropyl methylene protons. A predicted range of δ 3.4 - 3.8 ppm is reasonable. This signal will appear as a multiplet due to coupling with the four adjacent methylene protons.
-
-CH₂ (Cyclopropyl Methylenes): The four methylene protons of the cyclopropyl group are diastereotopic and will appear as a complex multiplet in the upfield region of the spectrum. A chemical shift range of δ 0.9–1.1 ppm has been reported for the cyclopropane protons in 1-Cyclopropyl-1H-1,2,4-triazole.[3] The complex splitting pattern arises from both geminal and vicinal coupling. Vicinal coupling constants in cyclopropane rings are characteristically smaller for trans-protons (~4-6 Hz) and larger for cis-protons (~7-9 Hz).[4]
Experimental Protocol for ¹H NMR Data Acquisition
This protocol outlines a standardized procedure for obtaining a high-quality ¹H NMR spectrum of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for this type of molecule due to its ability to dissolve a wide range of organic compounds and its effect on hydrogen-bonding protons.
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be necessary.
2. Instrument Setup and Data Acquisition:
- Use a 400 MHz or higher field NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.
- Acquire a standard 1D proton spectrum with the following general parameters:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-2 seconds
- Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)
3. Data Processing:
- Apply a Fourier transform to the Free Induction Decay (FID).
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
- Integrate the peaks to determine the relative number of protons for each signal.
4. Confirmation of Amine Protons (D₂O Exchange):
- After acquiring the initial spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube.
- Shake the tube gently to mix.
- Re-acquire the ¹H NMR spectrum. The broad singlet corresponding to the -NH₂ protons should significantly decrease in intensity or disappear entirely due to proton-deuterium exchange.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a cornerstone for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Information Provided | Advantages | Disadvantages |
| ¹³C NMR | Provides information about the carbon framework of the molecule. | - Each unique carbon atom gives a distinct signal.- Can help identify quaternary carbons. | - Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.- Does not provide information on proton connectivity. |
| 2D NMR (COSY, HSQC, HMBC) | - COSY: Shows correlations between coupled protons.- HSQC: Correlates protons to their directly attached carbons.- HMBC: Shows correlations between protons and carbons over two or three bonds. | - Provides unambiguous assignment of proton and carbon signals.- Essential for complex molecules with overlapping signals. | - Requires more instrument time and expertise for data interpretation. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information about the fragmentation pattern. | - High sensitivity, requiring very small amounts of sample.- Can confirm the molecular formula with high-resolution MS. | - Does not provide detailed information about the connectivity of atoms.- Isomer differentiation can be challenging. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups based on their vibrational frequencies. | - Fast and simple to perform.- Good for identifying key functional groups (e.g., N-H, C=N). | - Provides limited information about the overall molecular structure.- Spectra can be complex and difficult to interpret fully. |
Decision-Making Workflow for Structural Elucidation
The choice of analytical techniques depends on the specific research question. The following workflow illustrates a logical approach to the structural characterization of a novel compound like 1-Cyclopropyl-1H-1,2,4-triazol-3-amine.
Caption: A typical workflow for the structural elucidation of a novel organic compound.
Conclusion
The ¹H NMR spectrum of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine provides a wealth of structural information. A thorough understanding of the expected chemical shifts, multiplicities, and coupling constants, as outlined in this guide, is essential for its accurate interpretation. While ¹H NMR is a powerful standalone technique, its integration with other analytical methods such as ¹³C NMR, 2D NMR, mass spectrometry, and IR spectroscopy allows for a comprehensive and unambiguous structural characterization, which is a critical step in the drug discovery and development process.
References
- Sravya, G., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings, 2390, 020065.
- Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041.
- Ceylan, Ş., et al. (2013). Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. Turkish Journal of Chemistry, 37, 303-311.
- Murti, Y., et al. (2011). Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles. American Journal of Chemistry, 1(2), 42-46.
- Anderson, J. E. (1971). The effect of cyclopropyl groups on chemical shifts and coupling constants. Organic Magnetic Resonance, 3(6), 753-757.
- NIST. (n.d.). 1H-1,2,4-Triazol-3-amine, 1-propyl-.
- Patel, D. J., et al. (1963). CORRELATIONS OF PROTON COUPLING CONSTANTS IN THE CYCLOPROPANE RING WITH ELECTRONEGATIVITY: CONSIDERATION OF THE PROTON RESONANCE SPECTRUM OF CYCLOPROPYLLITHIUM. Canadian Journal of Chemistry, 41(3), 577-587.
- Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 743-753.
- Al-Jaf, R. H., & Al-Juboori, A. M. (2016). Synthesis and characterization of substituted 1, 2, 4-triazole and their derivatives on poly ethylene. PharmaInfo, 14(1).
- Bakulev, V. A., et al. (2019). 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. Molecules, 24(18), 3296.
- Griffiths, L. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
- Al-Amiery, A. A., et al. (2018). Synthesis, Characterization of Some New 1,2,4-Triazole derivatives as Antimicrobial and Study of their Molecular docking. Journal of Global Pharma Technology, 10(4), 213-225.
- BenchChem. (2025). Spectroscopic Properties of 1,2,4-Triazol-5-one: An In-depth Technical Guide.
- BenchChem. (2025). Application Note: NMR Characterization of 3-Heptyl-1H-1,2,4-triazol-5-amine.
- Reddit. (2016).
- Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons.
- ResearchGate. (n.d.). Experimental 1 H NMR spectrum of....
- ACD/Labs. (2025). 1 H– 1 H Coupling in Proton NMR.
- The Royal Society of Chemistry. (2015). NMR Spectra of Compounds.
Sources
Comparative Guide: LC-MS/MS Fragmentation Dynamics of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
Executive Summary & Strategic Context
1-Cyclopropyl-1H-1,2,4-triazol-3-amine (CAS: 1152528-91-0) is a critical pharmacophore, often serving as the "warhead" or linker in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactive agents. Its structural integrity—specifically the retention of the cyclopropyl ring and the positioning of the amine—is paramount during drug substance manufacturing.
This guide provides a technical roadmap for characterizing this molecule. unlike generic protocols, we focus on the causality of fragmentation : identifying why the molecule breaks apart allows researchers to distinguish it from dangerous regioisomers (e.g., the 5-amine isomer) that often co-elute during synthesis.
Core Molecular Profile
-
Formula: C₅H₈N₄
-
Exact Mass: 124.07
-
Target Ion [M+H]⁺: 125.08
-
Critical Quality Attribute: Stability of the N-cyclopropyl bond under ionization.
Comparative Analysis: Ionization Alternatives
For this class of polar, nitrogen-rich heterocycles, the choice of ionization source dictates the sensitivity and the "richness" of the structural information obtained.
ESI vs. APCI: The Performance Matrix[1]
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Verdict for this Molecule |
| Ionization Mechanism | Desorption of ions from solution (Soft). Protonation of the exocyclic amine. | Gas-phase ion-molecule reactions (Harder). Proton transfer from hydronium ions. | ESI is Superior for quantitation. |
| Sensitivity (Low Conc.) | High. The basic amine (pKa ~10) protonates readily in solution, yielding intense [M+H]⁺. | Moderate. Small, polar molecules often suffer from thermal degradation or poor charge transfer in APCI. | Use ESI for trace impurity analysis (<0.1%). |
| Fragmentation (In-Source) | Low. Preserves the labile N-cyclopropyl bond, ensuring the molecular ion (125) is the base peak. | High. Thermal energy often causes premature loss of the cyclopropyl group (-42 Da) before the quadrupole. | Use APCI only for structural stress testing. |
| Matrix Tolerance | Low. Susceptible to ion suppression from salts/synthesis byproducts. | High. Gas-phase ionization is more robust against dirty reaction mixtures. | APCI is a viable backup for crude reaction monitoring. |
Expert Insight: For validated GMP assays, Positive Mode ESI (ESI+) is the gold standard. The molecule’s high polarity makes it difficult to vaporize without degradation in APCI, leading to variable signal intensity.
Deep Dive: Fragmentation Mechanism (MS/MS)
Understanding the Collision-Induced Dissociation (CID) pathways is essential for confirming the structure.[1] The fragmentation of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine follows distinct pathways governed by the stability of the aromatic triazole ring versus the labile exocyclic groups.
The Fragmentation Tree (Graphviz Visualization)
The following diagram maps the precursor ion (m/z 125) to its diagnostic product ions.
Caption: CID fragmentation tree for 1-Cyclopropyl-1H-1,2,4-triazol-3-amine. The primary branching ratio between m/z 108 and m/z 83 is the key identifier.
Mechanistic Explanation (Self-Validating Logic)
-
Pathway A: Deamination (m/z 125 → 108)
-
Mechanism: Direct loss of ammonia (NH₃).
-
Significance: This confirms the presence of the primary amine at position 3. If this peak is absent or weak, suspect the N-alkylated impurity (where the cyclopropyl might be on the amine nitrogen rather than the ring).
-
Validation: The mass shift must be exactly -17.03 Da.
-
-
Pathway B: De-alkylation (m/z 125 → 83)
-
Mechanism: Cleavage of the N-Cyclopropyl bond. The charge remains on the triazole ring (protonated 3-amino-1,2,4-triazole), while the cyclopropyl group is lost as neutral propene (C₃H₆).
-
Significance: This confirms the cyclopropyl group is attached to a ring nitrogen. The bond energy of N-C(cyclopropyl) is lower than the aromatic ring bonds, making this a dominant fragment at medium collision energies (20-30 eV).
-
-
Pathway C: Ring Cleavage (m/z 125 → 56)
-
Mechanism: Retro-Diels-Alder (RDA) type collapse of the triazole ring, often losing HCN or N2 species.
-
Significance: High-energy diagnostic. Useful for distinguishing between 1,2,4-triazole and 1,2,3-triazole isomers (which fragment differently).
-
Experimental Protocol: Validated Workflow
This protocol is designed to be "self-validating"—if the system suitability check fails, do not proceed to sample analysis.
A. Liquid Chromatography (HILIC Mode)
Rationale: The molecule is highly polar and will elute in the void volume of a standard C18 column. HILIC provides retention and superior sensitivity (high organic mobile phase enhances ESI desolvation).
-
Column: Waters XBridge Amide or Phenomenex Kinetex HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0-1 min: 95% B (Isocratic hold for focusing).
-
1-6 min: 95% B → 60% B.
-
6-8 min: 60% B.
-
-
Flow Rate: 0.4 mL/min.[3]
B. Mass Spectrometry Settings (Triple Quadrupole)
-
Source: ESI Positive (ESI+).
-
Capillary Voltage: 3.0 kV (Keep low to prevent in-source fragmentation).
-
Desolvation Temp: 450°C.
-
MRM Transitions (Quantitation & Qual):
| Transition Type | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) | Purpose |
| Quantifier | 125.1 | 83.1 | 22 | 50 | Max intensity (Ring stability) |
| Qualifier 1 | 125.1 | 108.1 | 18 | 50 | Confirms Amine |
| Qualifier 2 | 125.1 | 56.1 | 35 | 50 | Structural fingerprint |
C. System Suitability (The "Go/No-Go" Check)
Before running samples, inject a standard.
-
Check Retention: Peak must elute > 2.5 x Void Volume (k' > 1.5).
-
Check Ratio: The intensity ratio of 108.1 / 83.1 must be consistent (e.g., 0.4 ± 0.05). A shift in this ratio indicates co-elution with a regioisomer (e.g., 5-cyclopropyl isomer).
Differentiation from Regioisomers
A common synthesis risk is the formation of 5-cyclopropyl-1H-1,2,4-triazol-3-amine .
-
Target (1-cyclopropyl): Cyclopropyl is on the nitrogen adjacent to the carbon-carbon bond.
-
Isomer (5-cyclopropyl): Cyclopropyl is on the carbon atom.
Differentiation Strategy: The C-Cyclopropyl bond (Isomer) is significantly stronger than the N-Cyclopropyl bond (Target) .
-
Experiment: Run a "Breakdown Curve" (ramp Collision Energy from 0 to 60 eV).
-
Result: The Target (N-linked) will lose the cyclopropyl group (m/z 83) at a lower energy than the Isomer (C-linked). If your sample requires 40eV to generate the m/z 83 fragment, you likely have the wrong isomer.
References
-
Heitke, B. T., & McCarty, C. G. (1974). Mass spectra of C-amino- and C-azido-1,2,4-triazoles.[4] Canadian Journal of Chemistry, 52(16), 2861–2867. Link
-
PerkinElmer Application Note. A Comparison Between ESI and APCI Ionisation Modes. PerkinElmer Technical Library. Link
-
Doc Brown's Chemistry. Mass spectrum of cyclopropane and fragmentation patterns. Advanced Organic Chemistry Notes. Link
-
Karpenko, Y. V., et al. (2025). LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents.[5] Zaporizhzhia State Medical and Pharmaceutical University.[5] Link
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. perkinelmer.com.ar [perkinelmer.com.ar]
- 3. ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
A Comparative Guide to the Reactivity of 1-Cyclopropyl- vs. 1-Isopropyl-1H-1,2,3-triazol-3-amine
Introduction: The Subtle Substitution with Profound Consequences
In the landscape of medicinal chemistry, the 1,2,3-triazole ring is a privileged scaffold, prized for its metabolic stability, capacity for hydrogen bonding, and synthetic accessibility.[1] The functionalization of this core, particularly at the N-1 and C-3 positions, is a critical strategy for modulating the pharmacological profile of a lead compound. This guide focuses on two closely related analogs: 1-cyclopropyl-1H-1,2,3-triazol-3-amine and 1-isopropyl-1H-1,2,3-triazol-3-amine.
While the substitution of an isopropyl group with a cyclopropyl moiety is a common bioisosteric replacement strategy to enhance metabolic stability and constrain conformation,[2][3] the resulting impact on chemical reactivity is often nuanced and critically important for subsequent synthetic manipulations. This document provides an in-depth comparison of these two scaffolds, grounded in theoretical principles and supported by illustrative experimental data, to guide researchers in their synthetic design and decision-making processes. We will explore how this seemingly minor structural change dictates the outcome of key reactions relevant to drug development.
Theoretical Framework: Deconstructing Electronic and Steric Influences
The divergent reactivity of the cyclopropyl and isopropyl analogs stems directly from their fundamental differences in electronic and steric properties.
The Unique Electronic Character of the Cyclopropyl Group
The cyclopropyl group is an anomaly among alkyl substituents. Its strained, three-membered ring forces the C-C bonds to have significant p-orbital character, leading to a system that behaves in some respects like a carbon-carbon double bond.[4][5] This imparts a dual electronic nature:
-
Inductive Effect: Through the sigma framework, the cyclopropyl group is electron-withdrawing due to the higher s-character of its C-C bonds.
-
Resonance Effect: It can act as a potent resonance (or conjugative) electron-donating group when adjacent to an electron-deficient center, such as a carbocation or a π-system.[4]
This dichotomy means the cyclopropyl ring can stabilize adjacent positive charges through conjugation while simultaneously influencing the basicity of nearby atoms through induction.
The Conventional Nature of the Isopropyl Group
In contrast, the isopropyl group is a conventional alkyl substituent. It is electron-donating through sigma-induction (hyperconjugation) and is sterically more demanding and conformationally flexible than the rigid cyclopropyl ring.[6] This greater steric hindrance can influence the accessibility of adjacent reaction centers to bulky reagents or catalysts.[7][8]
Sources
- 1. Efficient Syntheses of 1,2,3-Triazoloamide Derivatives Using Solid- and Solution-Phase Synthetic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Isopropyl vs Cyclohexyl Groups: Heat Resistance [eureka.patsnap.com]
- 7. chemistryworld.com [chemistryworld.com]
- 8. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
Elemental analysis standards for 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
The following guide is structured to serve as an authoritative technical reference for the validation and application of 1-Cyclopropyl-1H-1,2,4-triazol-3-amine (CAS: 1152540-38-3) as an analytical standard. It moves beyond simple product descriptions to address the critical challenges of characterizing high-nitrogen heterocyclic intermediates in drug development.
A Comparative Validation Guide for Pharmaceutical Intermediates
Executive Summary: The "Nitrogen Gap" Challenge
In the development of JAK inhibitors and related bioactive molecules, 1-Cyclopropyl-1H-1,2,4-triazol-3-amine serves as a critical building block. However, its validation as a reference standard presents a specific analytical challenge: The Nitrogen Gap .
With a theoretical nitrogen content exceeding 45%, this compound frequently fails standard Elemental Analysis (EA) protocols due to incomplete combustion, leading to false "impure" classifications. This guide compares the performance of Optimized Combustion EA against orthogonal alternatives (qNMR and HPLC) to establish the most reliable protocol for certifying this material.
| Feature | Optimized EA (Recommended) | Standard EA | qNMR (Solution) |
| Primary Utility | Bulk Purity & Solid-State Stoichiometry | General Characterization | Absolute Purity (Specific) |
| N-Recovery | >99.8% (with WO₃ aid) | 95-98% (Low Bias) | N/A (Proton based) |
| Sample Destructive? | Yes | Yes | No |
| Matrix Interference | Low (Combustion) | Low | High (Solvent peaks) |
Theoretical Framework & Stoichiometry
Before experimental validation, the theoretical baseline must be established. For 1-Cyclopropyl-1H-1,2,4-triazol-3-amine, the high nitrogen-to-carbon ratio dictates the combustion parameters.
-
Chemical Formula:
-
Molecular Weight: 124.14 g/mol
-
Structure: A 1,2,4-triazole ring substituted at N1 with a cyclopropyl group and at C3 with a primary amine.
Table 1: Theoretical Composition Standards
| Element | Count | Atomic Mass Contribution | Theoretical Mass % | Tolerance Limit (±0.4%) |
| Carbon | 5 | 60.05 | 48.37% | 47.97% – 48.77% |
| Hydrogen | 8 | 8.06 | 6.49% | 6.09% – 6.89% |
| Nitrogen | 4 | 56.03 | 45.13% | 44.73% – 45.53% |
Critical Insight: A deviation of >0.4% in Nitrogen is common in standard protocols not because of impurity, but because of the formation of chemically inert nitrogen gas trapped in carbonaceous ash (coke) during rapid combustion.
Comparative Analysis: EA vs. Alternatives
To validate this product as a Reference Standard, we compared three methodologies.
Method A: Optimized Elemental Analysis (The Gold Standard)
-
Mechanism: Flash combustion at 1050°C with catalytic oxidation.
-
Modification: Addition of Tungsten Trioxide (
) as a combustion aid. -
Performance:
acts as an oxygen donor and prevents the encapsulation of nitrogen in the ash. -
Verdict: Superior for Solid State Certification. It is the only method that proves the material is free of inorganic salts and non-protonated impurities (e.g., trapped water/solvents) which skew gravimetric preparation.
Method B: Quantitative NMR (qNMR)
-
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).
-
Performance: Excellent for molecular specificity. However, the cyclopropyl protons (0.8–1.0 ppm) can overlap with grease or aliphatic impurities, and the exchangeable
protons are unreliable for integration. -
Verdict: Secondary Confirmation. Use qNMR to assign structure, but rely on EA for bulk purity factor assignment.
Method C: HPLC-UV (Area %)
-
Mechanism: Chromatographic separation at 210-254 nm.
-
Performance: Fails to detect inorganic impurities or residual solvents. Triazoles often tail on C18 columns, leading to integration errors.
-
Verdict: Insufficient for Reference Standardization. Only useful for tracking organic impurities, not for establishing assay potency.
Experimental Protocol: The Self-Validating System
To achieve the theoretical values listed in Table 1, the following protocol must be strictly adhered to. This workflow mitigates the hygroscopic nature of the amine and the combustion resistance of the triazole ring.
Step 1: Pre-Treatment (Moisture Elimination)
The amine moiety attracts atmospheric moisture, which artificially lowers %C and %N values.
-
Place 500 mg of sample in a vacuum drying pistol.
-
Dry at 40°C under high vacuum (<1 mbar) for 4 hours .
-
Validation Check: Perform TGA (Thermogravimetric Analysis). Weight loss < 0.5% indicates readiness.
Step 2: Sample Preparation (The Sandwich Method)
-
Tare a clean Tin (Sn) capsule (
mg). -
Weigh 1.5 – 2.0 mg of dried sample.
-
Critical Step: Add 5–10 mg of Tungsten Trioxide (
) powder directly over the sample. -
Seal the capsule tightly to exclude air bubbles.
Step 3: Combustion Parameters
-
Furnace Temperature: 1050°C (Flash) / 1080°C (Constant).
-
Carrier Gas: Helium (140 mL/min).
-
Oxygen Dose: 30 mL (Excess oxygen is required for high-N compounds).
-
Standardization: Calibrate using Acetanilide (Standard) and cross-check with Sulfanilamide (High N check).
Visualization: Validation Logic Flow
The following diagram illustrates the decision matrix for validating 1-Cyclopropyl-1H-1,2,4-triazol-3-amine, ensuring scientific integrity in the certification process.
Figure 1: Dual-stream validation workflow ensuring both elemental composition (EA) and molecular identity (qNMR) meet strict acceptance criteria.
Troubleshooting & Causality
When results deviate from the theoreticals in Table 1, use this causality guide:
| Observation | Probable Cause | Corrective Action |
| Low % Carbon / Low % Nitrogen | Incomplete drying (Water weight) | Re-dry at 50°C; Check Karl Fischer (KF) water content. |
| Low % Nitrogen only | Incomplete combustion (Ash formation) | Increase |
| High % Hydrogen | Residual Solvent (Ethanol/Methanol) | Perform Headspace GC or H-NMR to quantify solvent. |
| All values dilute (<98%) | Inorganic Salt Contamination | Perform Residue on Ignition (ROI) test. |
References
-
Waites, T. (2023). The Problems Associated With Elemental Analysis. AZoNano. Available at: [Link]
-
Webster, G. K., et al. (2014).[1] Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry. Available at: [Link]
-
ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. Available at: [Link]
-
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Available at: [Link]
-
National Institute of Standards and Technology (NIST). 1-Propyl-1H-1,2,4-triazol-3-amine Data. NIST Chemistry WebBook.[2] Available at: [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-Cyclopropyl-1H-1,2,4-triazol-3-amine
Executive Safety Summary & Hazard Intelligence
Handling 1-Cyclopropyl-1H-1,2,4-triazol-3-amine requires a safety strategy that goes beyond standard "lab hygiene."[1][2][3] As a structural derivative of 3-Amino-1,2,4-triazole (Amitrole) , this compound must be treated as a Potent Pharmaceutical Intermediate (PPI) until definitive toxicological data proves otherwise.
The "Scaffold-Based" Hazard Assessment
In the absence of compound-specific LD50 or OEL (Occupational Exposure Limit) data, we apply the Precautionary Principle based on Structure-Activity Relationships (SAR).
-
Core Scaffold (1,2,4-Triazole-3-amine): The parent compound (Amitrole, CAS 61-82-5) is a confirmed thyroid carcinogen and reproductive toxin (Category 2) [1]. It inhibits catalase and imidazoleglycerol phosphate dehydratase.
-
Cyclopropyl Moiety: While adding metabolic stability, cyclopropyl groups can undergo ring-opening metabolic activation, potentially forming reactive intermediates.
-
Functional Group (Primary Amine): Potential for skin sensitization and severe eye irritation.[3]
Operational Classification: Treat as Occupational Exposure Band (OEB) 3 or 4 (Potent Compound).
-
Target Control Limit: < 10 µg/m³ (8-hour TWA).
The PPE Firewall: Technical Specifications
Do not rely on generic "safety checks." The following PPE system is designed to create a redundant barrier against both acute exposure (irritation) and chronic systemic absorption.
A. Respiratory Protection (The Critical Barrier)
Inhalation is the primary route of systemic entry for triazole dusts.
| Operation | Required Respiratory Protection (APF) | Specific Equipment Standard |
| Solids Handling (Weighing < 1g) | APF 10 | N95 / FFP2 (Minimum) |
| Solids Handling (Weighing > 1g) | APF 50 | Powered Air Purifying Respirator (PAPR) or P100/P3 Half-Mask |
| Solution Prep (In Fume Hood) | -- | Fume Hood Sash @ 18 inches (Face Velocity > 100 fpm) |
| Spill Cleanup (Outside Hood) | APF 50+ | Full-Face Elastomeric Mask with P100/OV Cartridges |
B. Dermal Protection (Permeation Logic)
Triazoles are small, polar nitrogen heterocycles that can permeate standard latex rapidly.
-
Primary Glove: Nitrile (Accelerator-Free) .
-
Thickness: Minimum 0.11 mm (4 mil).
-
Rationale: Provides physical barrier and chemical resistance to the amine group.
-
-
Secondary Glove (Double-Gloving): Required for handling solutions > 100 mM.
-
Inner: Nitrile (White/Blue) - serves as a breach indicator.
-
Outer: Nitrile (Purple/Black) or Polychloroprene.
-
-
Body Covering:
-
Lab Coat: High-density cotton/polyester blend (minimum).
-
Sleeve Covers: Tyvek® or polyethylene sleeve covers are mandatory when working inside the fume hood to bridge the gap between glove and lab coat.
-
Operational Workflows: Logic & Diagrams
Workflow 1: Exposure Control Decision Matrix
This logic gate ensures you select the correct containment level based on the physical state of the chemical.
Figure 1: Decision matrix for containment selection based on physical state and quantity.
Workflow 2: Solubilization & Weighing Protocol
The "Static-Free" Method: Triazole amines are often electrostatic. Using a spatula can cause "particle jump," contaminating the balance area.
-
Preparation: Place a disposable anti-static weighing boat inside the balance enclosure.
-
Neutralization: Use an ionizing bar or anti-static gun on the source container before opening.
-
Transfer: Do not pour. Use a disposable plastic spatula (less static than metal) to transfer.
-
Wet-Transfer (Preferred): If possible, add the solvent to the weighing boat (if compatible) to solubilize the compound immediately, eliminating dust hazard before moving it out of the enclosure.
Deactivation & Waste Disposal[1][2][3][5]
Never dispose of aminotriazoles down the drain. They are ecologically persistent and toxic to aquatic life (H411) [2].[4][5]
Chemical Deactivation (Spill Response)
If a spill occurs, simple water wiping is insufficient. You must chemically degrade the active amine/triazole functionality.
-
Oxidative Deactivation: Use a fresh 10% Bleach (Sodium Hypochlorite) solution.
Disposal Workflow
Figure 2: Mandatory disposal pathway via high-temperature incineration.
Emergency Response Data
-
Eye Contact: Flush immediately for 15 minutes .[2][7] The amine group causes rapid pH change in the eye; speed is critical to prevent corneal opacity.
-
Skin Contact: Wash with soap and water.[1][3][7] Do not use alcohol (ethanol/IPA) as this may enhance transdermal absorption of the triazole.
-
Inhalation: Remove to fresh air. Monitor for delayed pulmonary irritation.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 1639, Amitrole (3-Amino-1,2,4-triazole).[8] Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2025). Substance Information: 3-amino-1,2,4-triazole - Classification and Labelling.[1][3][5] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[9][10] Occupational Chemical Database: Amitrole. Retrieved from [Link]
-
SafeWork Australia. (2020). Guidance on the Interpretation of Workplace Exposure Standards for Airborne Contaminants - Triazoles. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.ca [fishersci.ca]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Occupational Exposure Bands (OEBs) for Chemicals | Pharmaguideline [pharmaguideline.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
